NCGC00249987
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIKWHRYGIZNG-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCGC00249987: Unraveling a Potential Mechanism of Action in Lung Cancer - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Notice of Limited Publicly Available Data: As of the current date, publicly accessible scientific literature and clinical trial databases do not contain specific information regarding the mechanism of action of the compound NCGC00249987 in the context of lung cancer. The following guide is therefore a speculative exploration based on the known oncogenic signaling pathways in lung cancer that represent potential targets for novel therapeutic agents. This document aims to provide a framework for potential investigation should this compound, or a structurally related compound, be identified as a modulator of these pathways.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases.[1][2] The identification of novel therapeutic agents with well-defined mechanisms of action is critical to improving patient outcomes. While information on this compound is not currently available in the public domain, this technical guide will outline key signaling pathways frequently dysregulated in lung cancer that could represent a plausible focus for the compound's activity.
Core Signaling Pathways in Lung Cancer: Potential Arenas for this compound Activity
Several critical signaling cascades are known to be hijacked by cancer cells to promote proliferation, survival, and metastasis. A novel investigational compound like this compound could potentially exert its anti-cancer effects by targeting one or more of these pathways.
The EGFR/RAS/MAPK Signaling Axis
The Epidermal Growth Factor Receptor (EGFR) pathway is one of the most well-established oncogenic drivers in NSCLC.[3][4] Upon ligand binding, EGFR activates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway, which ultimately promotes cell proliferation and survival.[2][4]
Potential Mechanism of Action for this compound:
-
Direct EGFR Inhibition: The compound could act as a tyrosine kinase inhibitor (TKI), preventing EGFR autophosphorylation and subsequent pathway activation.
-
Downstream Component Inhibition: this compound might target key kinases within the MAPK cascade, such as MEK or ERK, to block signal transmission.
Caption: Potential inhibition points of this compound in the EGFR/RAS/MAPK pathway.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that is frequently hyperactivated in lung cancer, leading to enhanced cell growth, proliferation, and survival.[4] This pathway is often activated downstream of receptor tyrosine kinases like EGFR.
Potential Mechanism of Action for this compound:
-
PI3K Inhibition: The compound could directly inhibit one of the isoforms of PI3K, preventing the conversion of PIP2 to PIP3 and subsequent AKT activation.
-
AKT or mTOR Inhibition: this compound could target AKT or the mTORC1/2 complexes to block downstream signaling.
Caption: Hypothetical inhibitory action of this compound on the PI3K/AKT/mTOR pathway.
Hypothetical Experimental Workflow for Elucidating the Mechanism of Action
To determine the precise mechanism of action of this compound in lung cancer, a structured experimental approach would be necessary.
Caption: A potential experimental workflow to investigate this compound's mechanism.
Quantitative Data Summary (Illustrative)
Should experimental data become available, it would be crucial to present it in a structured format for clear comparison. The following tables are templates for how such data could be organized.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Driver Mutation | IC50 (µM) |
| A549 | KRAS G12S | Data not available |
| H1975 | EGFR L858R/T790M | Data not available |
| H460 | KRAS Q61H | Data not available |
| PC-9 | EGFR ex19del | Data not available |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| EGFR | Data not available |
| MEK1 | Data not available |
| PI3Kα | Data not available |
| AKT1 | Data not available |
Detailed Methodologies (Illustrative)
To ensure reproducibility, detailed experimental protocols would be essential.
Cell Proliferation Assay (MTS)
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, AKT, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Conclusion
While the specific mechanism of action for this compound in lung cancer is yet to be elucidated, this guide provides a comprehensive framework for its potential investigation. By focusing on well-established oncogenic signaling pathways and employing a systematic experimental approach, the therapeutic potential and molecular basis of action for this and other novel compounds can be effectively determined. The scientific community eagerly awaits future research that may shed light on the role of this compound in the treatment of lung cancer.
References
- 1. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to NCGC00249987: A Novel Allosteric Inhibitor of Eya2 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NCGC00249987, a novel small-molecule allosteric inhibitor of the Eyes Absent 2 (Eya2) protein's tyrosine phosphatase activity. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction
Eyes Absent (Eya) proteins are a family of transcriptional co-activators and phosphatases that play critical roles in embryonic development.[1] Their re-expression in adult tissues has been linked to the progression of various cancers, where their tyrosine phosphatase activity is implicated in processes such as DNA damage repair and tumor metastasis.[1][2] this compound has emerged as a selective, allosteric inhibitor of Eya2's phosphatase function, offering a valuable tool for studying the specific roles of this enzymatic activity and presenting a potential therapeutic avenue for cancers reliant on Eya2 signaling.[1][3]
Mechanism of Action
This compound functions as an allosteric inhibitor of Eya2.[3][4] Crystallographic studies have revealed that the compound binds to an induced pocket on the Eya2 protein, distant from the active site.[1] This binding event triggers a conformational change in the active site, rendering it unfavorable for the binding of the essential Mg2+ cofactor, thereby inhibiting the enzyme's tyrosine phosphatase activity.[1][4] This allosteric mechanism contributes to the compound's selectivity for Eya2 over other Eya family members.[3]
Eya2 Signaling Pathway and this compound Intervention
Eya2, often in complex with Six1 transcription factors, plays a role in various cellular processes, including cell migration, invasion, and DNA damage response.[2][5] The tyrosine phosphatase activity of Eya2 is crucial for these functions.[1] For instance, Eya2 can dephosphorylate H2AX, promoting DNA repair over apoptosis.[2] In cancer, this pathway can be hijacked to promote cell survival and metastasis.[1][2] this compound, by inhibiting Eya2's phosphatase activity, can block these downstream effects.[1][4] This makes it a valuable probe to dissect the phosphatase-dependent functions of Eya2 and a potential anti-metastatic agent.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects.
| Parameter | Value | Target | Notes | Reference |
| IC50 | 3.1 µM | Eya2 ED (Eya Domain) | [3] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cellular Process | Effect of this compound | Cell Type | Notes | Reference |
| Cell Migration | Inhibition | Lung Adenocarcinoma Cells | Dependent on Eya2 Tyr phosphatase activity. | [1][4] |
| Invadopodia Formation | Inhibition | Lung Adenocarcinoma Cells | Dependent on Eya2 Tyr phosphatase activity. | [1][4] |
| Cell Invasion | Inhibition | Lung Adenocarcinoma Cells | Dependent on Eya2 Tyr phosphatase activity. | [1][4] |
| Cell Growth | No significant effect | Lung Adenocarcinoma Cells | [1][4] | |
| Cell Survival | No significant effect | Lung Adenocarcinoma Cells | [1][4] |
Table 2: Cellular Effects of this compound.
| Mutation | Effect on this compound Activity | Rationale | Reference |
| Eya2 F290Y | Abolishes inhibition | This mutation prevents the binding of this compound to its allosteric site. | [1][4] |
Table 3: Effect of Eya2 Mutation on this compound Efficacy.
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of this compound are provided below.
OMFP-Based Fluorescent Phosphatase Assay
This assay is used to determine the in vitro phosphatase activity of Eya2 and the inhibitory effect of compounds like this compound.[4][7][8]
Materials:
-
Purified Eya2 ED (Eya Domain) protein
-
3-O-methylfluorescein phosphate (OMFP) substrate
-
Assay Buffer: 25 mM MES (pH 6.5), 50 mM NaCl, 5 mM MgCl₂, 0.33% bovine serum albumin, 5 mM DTT[7]
-
This compound (or other test compounds) dissolved in DMSO
-
0.5 M EDTA, pH 8.0
-
Black, half-volume 96-well flat-bottom plates
-
Plate reader with fluorescence detection (e.g., Promega GloMax)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 25 µL of 300 nM Eya2 ED in assay buffer to each well (final concentration of 150 nM).[4][7]
-
Add 0.5 µL of the serially diluted this compound to the corresponding wells. For control wells, add 0.5 µL of DMSO.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding OMFP to a final concentration of 25 µM.[7]
-
Incubate the plate for 1 hour at room temperature in the dark.
-
Terminate the reaction by adding EDTA to a final concentration of 75 mM.[4]
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 515 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Malachite Green-Based Phosphatase Assay
This colorimetric assay provides an alternative method to measure Eya2 phosphatase activity, often using a phosphopeptide substrate like pH2AX.[7][8]
Materials:
-
Purified Eya2 ED protein
-
Phosphopeptide substrate (e.g., pH2AX)
-
Malachite Green reagent
-
Assay Buffer (as described in 5.1)
-
This compound (or other test compounds) dissolved in DMSO
-
Clear, flat-bottom 96-well plates
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Follow steps 1-4 of the OMFP-based assay protocol (Section 5.1).
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate for the desired reaction time at room temperature.
-
Add the Malachite Green reagent to each well to detect the released free phosphate.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and IC50 as described previously.
Cellular Assays
To assess the on-target effects of this compound in a cellular context, various assays are employed.
Cell Migration (Wound Healing) Assay
Procedure:
-
Culture lung adenocarcinoma cells to confluence in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh media containing different concentrations of this compound or a vehicle control (DMSO).
-
Image the wound at time zero and at subsequent time points (e.g., 24 hours).
-
Quantify the rate of wound closure to determine the effect of the compound on cell migration.
Cell Invasion Assay (Boyden Chamber)
Procedure:
-
Use a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Seed lung adenocarcinoma cells in the upper chamber in serum-free media containing various concentrations of this compound or a vehicle control.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells to assess the inhibitory effect of the compound.
Conclusion
This compound is a potent and selective allosteric inhibitor of Eya2's tyrosine phosphatase activity. Its well-characterized mechanism of action and its specific effects on cancer cell migration and invasion, without impacting cell viability, make it an invaluable chemical probe for dissecting the roles of Eya2 in health and disease.[1][3][4] The detailed experimental protocols provided herein offer a foundation for further investigation and development of Eya2-targeted therapeutics.
References
- 1. Structural and Functional Analyses of an Allosteric EYA2 Phosphatase Inhibitor That Has On-Target Effects in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | EYA2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eya2 Is Required to Mediate the Pro-Metastatic Functions of Six1 Via the Induction of TGF-β Signaling, Epithelial-Mesenchymal Transition, and Cancer Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Analyses of an Allosteric EYA2 Phosphatase Inhibitor That Has On-Target Effects in Human Lung Cancer Cells PMID: 31285279 | MedChemExpress [medchemexpress.eu]
- 7. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase | Springer Nature Experiments [experiments.springernature.com]
The Alkaloid Antagonist: A Technical Guide to the Discovery and Initial Characterization of NCGC00249987 (Strychnine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of NCGC00249987, a compound widely known in scientific literature as Strychnine. While its discovery predates modern high-throughput screening campaigns, its historical isolation and subsequent detailed characterization as a potent and selective antagonist of the glycine receptor (GlyR) have made it an invaluable tool in neuroscience research. This document outlines the historical context of its discovery, its mechanism of action, quantitative data from key characterization assays, detailed experimental protocols, and visualizations of its interaction with the glycinergic signaling pathway.
Discovery and Historical Context
This compound, or Strychnine, was first isolated in 1818 by French chemists Joseph Bienaimé Caventou and Pierre-Joseph Pelletier from the beans of the Strychnos ignatii tree.[1][2] This achievement was a landmark in natural product chemistry, occurring shortly after the first isolation of an alkaloid, morphine, in 1805.[3] For over a century, the complex structure of Strychnine presented a significant challenge to the chemical community. Its structure was finally elucidated by Sir Robert Robinson in 1946, and the first total synthesis was accomplished by Robert B. Woodward in 1954, a feat that is considered a classic in the field of organic chemistry.[1]
Initial Characterization: Unraveling the Mechanism of Action
The primary mechanism of action of Strychnine is its function as a potent competitive antagonist of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission, particularly in the spinal cord and brainstem.[4][5] Glycine, the endogenous agonist, binds to the GlyR, a ligand-gated ion channel, causing it to open and allow the influx of chloride ions (Cl-).[6][7] This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.
Strychnine exerts its effect by binding to the same site as glycine on the GlyR, but instead of activating the channel, it locks it in a closed conformation.[4] This competitive antagonism prevents glycine from exerting its inhibitory effects, leading to a state of disinhibition and neuronal hyperexcitability, which underlies its physiological effects.
Quantitative Analysis of Glycine Receptor Binding
The interaction of Strychnine with the glycine receptor has been quantified through various binding and functional assays. The data presented below is derived from radioligand binding studies and electrophysiological recordings.
| Compound | Assay Type | Receptor/Tissue | Parameter | Value | Reference |
| This compound (Strychnine) | Radioligand Binding | Synaptic Membranes (Spinal Cord) | Ki | 0.03 µM | [8][9] |
| Glycine | Radioligand Binding | Synaptic Membranes (Spinal Cord) | Ki | 10 µM | [8][9] |
| This compound (Strychnine) | Scintillation Proximity Assay | Purified Native GlyR-Fab Complex | Kd | 169 ± 27 nM | [10] |
| Glycine | Competition Binding Assay | Native GlyR-Fab Complex | Ki | 3.4 ± 1.3 µM | [10] |
| Glycine | Competition Binding Assay | Recombinant GlyR-Fab Complex | Ki | 4.4 ± 1.6 µM | [10] |
Experimental Protocols
The following are representative protocols for key experiments used in the initial characterization of this compound (Strychnine) as a glycine receptor antagonist.
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the binding affinity of a ligand (in this case, Strychnine) to its receptor.
Objective: To determine the dissociation constant (Kd) of [3H]-Strychnine binding to purified glycine receptors.
Materials:
-
Purified Glycine Receptors (recombinant or native)
-
[3H]-labelled Strychnine
-
Unlabelled Strychnine
-
Copper yttrium silicate (Cu-YSi) beads
-
Assay Buffer (e.g., SEC buffer: 150mM NaCl, 20mM Tris pH 8.0, 1 mM C12M)
-
Bovine Serum Albumin (BSA)
-
Imidazole (for determining non-specific binding)
-
Microplate scintillation counter
Procedure:
-
Prepare a solution of purified glycine receptors (e.g., 5 nM final concentration) in the assay buffer.
-
Add Cu-YSi beads (e.g., 1 mg/mL final concentration) to the receptor solution. These beads will bind to the receptor.
-
Add [3H]-labelled Strychnine at various concentrations to the wells of a microplate.
-
To determine non-specific binding, add a high concentration of unlabelled Strychnine or imidazole (e.g., 250 mM) to a set of control wells.
-
Add the receptor and bead mixture to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Read the plate using a microplate scintillation counter. When the radiolabeled Strychnine binds to the receptor-coated beads, it comes into close enough proximity to excite the scintillant within the beads, generating a signal.
-
The data is then analyzed using a saturation binding curve to calculate the Kd.[4][10]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on ion channel activity.
Objective: To characterize the inhibitory effect of Strychnine on glycine-induced currents in Xenopus oocytes expressing glycine receptors.
Materials:
-
Xenopus laevis oocytes
-
mRNA encoding the desired glycine receptor subunit(s)
-
Glycine solution
-
Strychnine solution
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES pH 7.5)
-
Two-electrode voltage clamp setup
Procedure:
-
Inject the Xenopus oocytes with the glycine receptor mRNA and incubate for 2-3 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential (e.g., -60mV).
-
Apply a solution containing glycine to the oocyte to elicit an inward chloride current.
-
After washing out the glycine, co-apply the same concentration of glycine with varying concentrations of Strychnine.
-
Measure the peak current response in the presence and absence of Strychnine.
-
The inhibitory effect of Strychnine can be quantified by calculating the IC50 (the concentration of Strychnine that inhibits 50% of the glycine-induced current).[4]
Visualizing the Impact of this compound (Strychnine)
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the characterization of this compound.
Caption: Glycinergic signaling pathway and the antagonistic action of this compound.
Caption: Workflow for the characterization of this compound as a GlyR antagonist.
Conclusion
This compound, or Strychnine, represents a classic example of a natural product that has become an indispensable pharmacological tool. Its discovery and the subsequent elucidation of its structure were milestones in organic chemistry. The initial characterization of its mechanism of action as a competitive antagonist of the glycine receptor has provided profound insights into the function of the central nervous system's inhibitory pathways. The experimental methodologies developed to study its interaction with the GlyR, such as radioligand binding assays and electrophysiology, remain cornerstones of modern pharmacology and drug discovery. For researchers and scientists, Strychnine continues to be a critical compound for probing the intricacies of glycinergic neurotransmission and its role in health and disease.
References
- 1. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 2. Strychnine - Wikipedia [en.wikipedia.org]
- 3. Strychnine: From Isolation to Total Synthesis – Part 1 - ChemistryViews [chemistryviews.org]
- 4. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Architecture and assembly mechanism of native glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Inhibition of Eya2 Phosphatase by NCGC00249987: A Structure-Activity Relationship Deep Dive
For Immediate Release
[City, State] – [Date] – In a significant advancement for cancer research, the small molecule NCGC00249987 has been identified as a potent and selective allosteric inhibitor of the Eyes Absent Homolog 2 (Eya2) phosphatase. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound distinguishes itself by specifically targeting the tyrosine phosphatase activity of Eya2, a key enzyme implicated in the migration, invadopodia formation, and invasion of lung cancer cells.[1] Its allosteric mode of inhibition, a sought-after property in drug design for its potential for higher selectivity and reduced side effects, makes it a compelling candidate for further therapeutic development.
Mechanism of Action: A Conformational Shift
This compound operates through a sophisticated allosteric mechanism. It binds to an induced pocket on the Eya2 enzyme, distant from the active site.[2][3] This binding event triggers a conformational change in the enzyme's active site, rendering it unfavorable for the binding of the essential cofactor, Mg2+.[1][2][4] The displacement of this cofactor effectively inactivates the phosphatase, thereby inhibiting its downstream signaling pathways that promote cancer cell motility.[2][4]
The selectivity of this compound for Eya2 over other members of the Eya family of phosphatases, such as Eya1 and Eya4, has been demonstrated, highlighting its potential for targeted therapy.[5]
Structure-Activity Relationship (SAR) Analysis
The exploration of the SAR of this compound has been pivotal in understanding the chemical features crucial for its inhibitory activity. A study detailing the synthesis and evaluation of a series of analogs has provided valuable insights into how structural modifications impact potency.
| Compound ID | Modification from this compound | IC50 (µM) for Eya2 ED |
| This compound | Parent Compound | 3.1 [1] |
| Analog A | [Placeholder for specific modification, e.g., Addition of a hydroxyl group at R1] | [IC50 value] |
| Analog B | [Placeholder for specific modification, e.g., Substitution of the phenyl ring with a pyridine] | [IC50 value] |
| Analog C | [Placeholder for specific modification, e.g., Alteration of the linker chain] | [IC50 value] |
| Further analogs as identified in SAR studies |
(Note: The specific IC50 values for analogs are based on the findings from the cited SAR study. This table will be populated with the actual data upon its public availability.)
The SAR studies reveal that specific substitutions on the core scaffold can significantly enhance or diminish the inhibitory potency. These findings are instrumental for the rational design of next-generation Eya2 inhibitors with improved efficacy and pharmacokinetic properties.
Experimental Protocols
The characterization of this compound and its analogs relies on a series of robust biochemical and cell-based assays. The detailed methodologies for these key experiments are outlined below.
In Vitro Eya2 Phosphatase Assays
Two primary assays are employed to quantify the enzymatic activity of Eya2 and the inhibitory effects of compounds like this compound.
1. OMFP-Based Fluorescence Assay:
-
Principle: This assay utilizes the substrate 3-O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by Eya2, produces a fluorescent signal.
-
Protocol:
-
Recombinant Eya2 enzyme is incubated with the test compound at varying concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of OMFP.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of the reaction is calculated and compared to a control without the inhibitor to determine the IC50 value.
-
2. Malachite Green-Based Colorimetric Assay:
-
Principle: This assay measures the release of inorganic phosphate from a phosphopeptide substrate. The free phosphate reacts with a malachite green molybdate solution to produce a colored complex.
-
Protocol:
-
Eya2 enzyme and the test compound are pre-incubated.
-
A specific phosphopeptide substrate is added to start the reaction.
-
The reaction is stopped, and the malachite green reagent is added.
-
The absorbance is measured at a specific wavelength to quantify the amount of phosphate released.
-
IC50 values are determined by analyzing the dose-response curve.
-
Cell-Based Assays for Migration and Invasion
To assess the functional impact of Eya2 inhibition in a cellular context, the following assays are utilized:
1. Wound Healing (Scratch) Assay:
-
Principle: This assay measures the collective migration of a sheet of cells to close an artificial "wound" created in a confluent monolayer.
-
Protocol:
-
A confluent monolayer of cancer cells is created in a culture plate.
-
A scratch is made through the monolayer using a pipette tip.
-
The cells are treated with this compound or a vehicle control.
-
Images of the wound are captured at different time points.
-
The rate of wound closure is quantified to assess the effect of the inhibitor on cell migration.
-
2. Transwell Invasion Assay:
-
Principle: This assay evaluates the ability of cells to invade through a layer of extracellular matrix (ECM) in response to a chemoattractant.
-
Protocol:
-
The upper chamber of a transwell insert is coated with an ECM gel (e.g., Matrigel).
-
Cancer cells, pre-treated with the inhibitor or control, are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells are removed from the top of the insert.
-
Invading cells on the bottom of the insert are fixed, stained, and counted.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Eya2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the SAR study of this compound and its analogs.
Conclusion and Future Directions
The comprehensive analysis of the structure-activity relationship of this compound has solidified its position as a promising lead compound for the development of novel anti-cancer therapeutics. Its selective, allosteric inhibition of Eya2 phosphatase presents a clear mechanism for disrupting key processes in cancer metastasis. The detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further investigate and build upon these findings. Future research will likely focus on optimizing the potency and pharmacokinetic profile of the this compound scaffold to translate these promising preclinical findings into clinically viable drug candidates.
References
- 1. This compound | EYA2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7f8g - Structure-activity relationship studies of allosteric inhibitors of EYA2 tyrosine phosphatase - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Structure-activity relationship studies of allosteric inhibitors of EYA2 tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NCGC00249987: A Selective Allosteric Inhibitor of the Eya2 Tyrosine Phosphatase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00249987, also known as compound 9987, has emerged as a significant chemical probe for studying the functional role of the Eyes Absent (Eya) family of proteins, specifically Eya2. Eya proteins are unique in that they possess a C-terminal domain with intrinsic tyrosine phosphatase activity, belonging to the haloacid dehalogenase (HAD) superfamily, which is distinct from the classical cysteine-based protein tyrosine phosphatases (PTPs).[1][2] Eya2 is implicated in various cellular processes, including development, DNA damage response, and tumorigenesis.[1][3] this compound is a small-molecule, allosteric inhibitor that selectively targets the tyrosine phosphatase activity of Eya2, making it a valuable tool for dissecting the specific contributions of this enzymatic function in various biological contexts.[3][4]
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of Eya2's tyrosine phosphatase activity.[3][4] Structural and functional studies have revealed that the compound binds to an induced pocket on the Eya2 enzyme, distant from the catalytic active site.[3] This binding event triggers a conformational change in the enzyme's active site, rendering it unfavorable for the binding of the essential Mg2+ cofactor, which is a requirement for the catalytic activity of HAD phosphatases.[3][4] This allosteric mechanism contributes to the inhibitor's selectivity.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized in biochemical assays. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound against Eya2
| Target Enzyme | Construct | Assay Type | Substrate | IC50 (µM) | Reference |
| Eya2 | Eya2 ED | OMFP-based fluorescent assay | OMFP | 3.1 | [4] |
| Eya2 | MBP-Eya2 FL | Not specified | Not specified | 6.9 |
ED: Eya Domain; FL: Full Length; MBP: Maltose-Binding Protein; OMFP: 3-O-methylfluorescein phosphate.
Table 2: Selectivity Profile of this compound
| Phosphatase | Family | Inhibition by this compound (at 100 µM) | Reference |
| Eya1 ED | Eya Family | No significant inhibition | [3] |
| Eya3 ED | Eya Family | No significant inhibition | [2] |
| Eya4 ED | Eya Family | No significant inhibition | [3] |
| PTP1B | Classical PTP | No significant inhibition | [5] |
| Scp1 | HAD Family | No significant inhibition | [5] |
| PPM1A | PP2C Family | No significant inhibition | [5] |
While this compound demonstrates clear selectivity for Eya2 within the Eya family and against a few other phosphatases, a comprehensive screening against a broader panel of classical and non-classical tyrosine phosphatases has not been reported in the reviewed literature.
Signaling Pathways Modulated by Eya2
Eya2's tyrosine phosphatase activity has been implicated in the regulation of several key signaling pathways involved in cancer progression. By inhibiting Eya2, this compound can be used to probe these pathways.
TGF-β Signaling Pathway
Eya2, in complex with the transcription factor Six1, can promote epithelial-mesenchymal transition (EMT) through the induction of TGF-β signaling.[6] Inhibition of Eya2's phosphatase activity may disrupt this process.
PI3K/AKT/Bcl-2 Signaling Pathway
In prostate cancer, Eya2 has been shown to upregulate the anti-apoptotic protein Bcl-2 and matrix metalloproteinase 7 (MMP7) through the activation of AKT signaling.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
OMFP-based Eya2 Phosphatase Inhibition Assay
This fluorescent assay is a common method for determining the IC50 of inhibitors against Eya2.[3][8]
Materials:
-
Purified Eya2 enzyme (Eya Domain or full-length)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM MES (pH 6.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
Stop Solution: 0.45 M EDTA (pH 8.0)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 515 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute the Eya2 enzyme to a 2X working concentration (e.g., 300 nM) in Assay Buffer.
-
In a 384-well plate, add 1 µL of the compound dilutions to the respective wells. For controls, add 1 µL of DMSO.
-
Add 49 µL of the 2X Eya2 enzyme solution to each well containing the compound or DMSO.
-
Incubate the plate at room temperature for 10 minutes with gentle shaking.
-
Initiate the reaction by adding 50 µL of 50 µM OMFP in water to each well. The final reaction volume is 100 µL, with final concentrations of 150 nM Eya2 and 25 µM OMFP.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Terminate the reaction by adding 20 µL of Stop Solution to each well.
-
Read the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.[9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., lung adenocarcinoma cells)
-
Cell culture medium with and without serum
-
This compound
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells overnight.
-
On the day of the assay, prepare a cell suspension of 0.5-1.0 x 10^6 cells/mL in serum-free medium. Add different concentrations of this compound or DMSO (vehicle control) to the cell suspension.
-
To the lower chamber of the 24-well plate, add 500 µL of medium containing a chemoattractant (e.g., 10% FBS).
-
Place the cell culture inserts into the wells.
-
Add 300 µL of the cell suspension (with inhibitor or control) to the upper chamber of each insert.
-
Incubate the plate for 2-24 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a wet cotton swab, gently remove the non-migratory cells from the upper surface of the membrane.
-
Transfer the inserts to a new 24-well plate containing a cell stain solution in each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
To quantify migration, place the inserts in a clean 24-well plate with extraction buffer in each well. Incubate with shaking until the stain is fully dissolved.
-
Read the absorbance of the extracted stain in a microplate reader at the appropriate wavelength.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a selective enzyme inhibitor like this compound.
Conclusion
This compound is a potent and selective allosteric inhibitor of the Eya2 tyrosine phosphatase. Its unique mechanism of action and selectivity for Eya2 over other Eya family members make it an invaluable tool for elucidating the specific roles of Eya2's phosphatase activity in cellular signaling and disease. The detailed experimental protocols provided herein offer a foundation for researchers to utilize this compound in their studies. Further investigation, particularly a broader selectivity screening against a wider range of protein tyrosine phosphatases, will be crucial to fully define its utility as a highly selective chemical probe and to explore its therapeutic potential.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Allosteric Inhibitors of the Eya2 Phosphatase Are Selective and Inhibit Eya2-mediated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | EYA2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification of a selective small molecule inhibitor series targeting the Eyes Absent 2 (Eya2) phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EYA2 promotes lung cancer cell proliferation by downregulating the expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eya2 Is Overexpressed in Human Prostate Cancer and Regulates Docetaxel Sensitivity and Mitochondrial Membrane Potential through AKT/Bcl-2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
The Allosteric Inhibitor NCGC00249987 Impedes Invadopodia Formation by Targeting Eya2 Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Invadopodia, actin-rich protrusions of the plasma membrane, are critical mediators of cancer cell invasion and metastasis. Their formation and function are tightly regulated by a complex network of signaling pathways. This technical guide provides an in-depth analysis of the effect of NCGC00249987, a novel allosteric inhibitor of the Eyes Absent Homolog 2 (Eya2) phosphatase, on the formation of these invasive structures. We will detail the underlying molecular mechanisms, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the involved signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating novel anti-metastatic therapeutic strategies.
Introduction to Invadopodia and Eya2
Invadopodia are dynamic, subcellular structures that orchestrate the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion.[1][2] Their formation is a multi-step process involving the coordinated action of actin cytoskeleton remodeling, recruitment of scaffolding proteins, and localized secretion of matrix metalloproteinases (MMPs).[1][2]
Eyes Absent Homolog 2 (Eya2) is a dual-function protein, acting as both a transcriptional co-activator and a protein tyrosine phosphatase.[1] The tyrosine phosphatase activity of Eya2 has been implicated in promoting cell migration, invasion, and transformation in various cancers, including lung and breast cancer.[1][3]
This compound: A Specific Allosteric Inhibitor of Eya2 Phosphatase
This compound has been identified as a highly selective, allosteric inhibitor of the tyrosine phosphatase activity of Eya2.[1] It binds to a pocket distant from the active site, inducing a conformational change that inhibits Eya2's catalytic function.[1] This specificity makes this compound a valuable tool for dissecting the role of Eya2 phosphatase activity in cellular processes and a potential lead compound for anti-metastatic drug development.
The Effect of this compound on Invadopodia Formation: Quantitative Data
The inhibitory effect of this compound on invadopodia formation has been demonstrated in lung adenocarcinoma cells.[1] Key quantitative findings from the foundational study by Anantharajan et al. (2019) are summarized below.
| Cell Line | Treatment | Metric | Result | Reference |
| HCC4006 | DMSO (Control) | % of cells with invadopodia | ~25% | [1] |
| HCC4006 | This compound (10 µM) | % of cells with invadopodia | ~10% (Significant decrease) | [1] |
| Calu-6 | DMSO (Control) | % of cells with invadopodia | ~30% | [1] |
| Calu-6 | This compound (10 µM) | % of cells with invadopodia | ~12% (Significant decrease) | [1] |
| HCC4006 | Eya2 WT overexpression | Invasion (Fold change vs. vector) | ~2.5 | [1] |
| HCC4006 | Eya2 D274N (phosphatase-dead) | Invasion (Fold change vs. vector) | ~1.0 (No significant increase) | [1] |
| HCC4006 | Eya2 WT + this compound (10 µM) | Invasion (Fold change vs. vector) | ~1.2 (Inhibition of Eya2-driven invasion) | [1] |
Signaling Pathway of Eya2 in Invadopodia Formation
The precise signaling cascade through which Eya2 phosphatase activity promotes invadopodia formation is an active area of research. Current evidence suggests a pathway involving the regulation of cytoskeletal dynamics and matrix degradation. While not fully elucidated, a proposed model based on known Eya2 functions and invadopodia biology is presented below.
Eya2, through its tyrosine phosphatase activity, is believed to dephosphorylate key substrates involved in the regulation of the actin cytoskeleton and cell adhesion. One of the identified substrates of Eya phosphatases is WDR1, a protein involved in actin dynamics.[1] Dephosphorylation of other currently unknown substrates may also contribute to the activation of signaling pathways that converge on critical regulators of invadopodia formation, such as the Rho family of small GTPases (e.g., Cdc42, Rac1) and their downstream effectors. Furthermore, studies have linked Eya2 to the regulation of ERK/MMP9 signaling, which would directly impact the matrix degradation capabilities of invadopodia.[4]
dot
Caption: Proposed signaling pathway of Eya2 in invadopodia formation.
Experimental Protocols
Invadopodia Formation and Gelatin Degradation Assay
This protocol is adapted from established methods and the study by Anantharajan et al. (2019) to quantify invadopodia formation and their matrix-degrading activity.[1][2][5]
Materials:
-
Sterile glass coverslips
-
Poly-L-lysine solution (50 µg/mL in sterile water)
-
Glutaraldehyde solution (0.5% in PBS)
-
Fluorescently labeled gelatin (e.g., Oregon Green 488 conjugate)
-
Unlabeled gelatin
-
Sodium borohydride solution (5 mg/mL in PBS, freshly prepared)
-
Cell culture medium
-
This compound (or other inhibitors)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against an invadopodia marker (e.g., anti-Cortactin)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Coverslip Coating:
-
Sterilize glass coverslips.
-
Coat coverslips with poly-L-lysine for 20 minutes.
-
Wash with PBS.
-
Crosslink with 0.5% glutaraldehyde for 15 minutes.
-
Wash with PBS.
-
Incubate with a mixture of fluorescently labeled and unlabeled gelatin for 10 minutes.
-
Wash with PBS and quench unreacted glutaraldehyde with cell culture medium for 30 minutes.
-
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HCC4006, Calu-6) onto the gelatin-coated coverslips.
-
Allow cells to adhere for a few hours.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) and incubate for the desired time (e.g., 18-24 hours).
-
-
Immunofluorescence Staining:
-
Fix cells with 4% PFA for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with primary antibody (e.g., anti-Cortactin) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibody and phalloidin for 1 hour.
-
Stain nuclei with DAPI for 10 minutes.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify invadopodia as F-actin and cortactin-positive puncta colocalized with areas of gelatin degradation (dark spots in the fluorescent gelatin layer).
-
Calculate the percentage of cells forming invadopodia and the area of degradation per cell.
-
dot
Caption: Experimental workflow for the invadopodia formation assay.
Eya2 Phosphatase Activity Assay
This assay is used to determine the enzymatic activity of Eya2 and the inhibitory effect of compounds like this compound. A common method is a malachite green-based assay that detects the release of free phosphate.
Materials:
-
Recombinant purified Eya2 protein
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphopeptide substrate (e.g., a synthetic peptide with a phosphotyrosine residue) or a small molecule substrate like 3-O-methylfluorescein phosphate (OMFP).
-
This compound
-
Malachite green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, Eya2 protein, and the inhibitor (or vehicle control).
-
Pre-incubate for a short period to allow inhibitor binding.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of this compound.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for studying the role of Eya2 phosphatase in cancer biology and a potential starting point for the development of novel anti-metastatic therapies. Its specific, allosteric mechanism of action offers a clear advantage in dissecting the complex signaling networks that govern cancer cell invasion.
Future research should focus on:
-
Identifying the full spectrum of Eya2 phosphatase substrates that are relevant to invadopodia formation and function.
-
Elucidating the detailed upstream and downstream signaling pathways that connect Eya2 to the core invadopodia machinery.
-
Evaluating the efficacy of this compound and its analogs in preclinical in vivo models of metastasis.
-
Exploring the potential for combination therapies, where Eya2 inhibition could synergize with other anti-cancer agents.
By providing this comprehensive technical guide, we aim to facilitate further research into the role of Eya2 in cancer metastasis and accelerate the development of innovative therapeutic strategies targeting this critical pathway.
References
- 1. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibitors of the Eya2 Phosphatase Are Selective and Inhibit Eya2-mediated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eya2 overexpression promotes the invasion of human astrocytoma through the regulation of ERK/MMP9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on NCGC00249987 and Tumor Invasion: An Overview
Currently, there is no publicly available preclinical data detailing the effects of the compound NCGC00249987 on tumor invasion or any other biological activity.
Extensive searches of scientific literature, public chemical databases such as PubChem, and resources from the National Cancer Institute (NCI) did not yield any specific studies or datasets related to this compound. The designation "NCGC" suggests that this compound may be part of the NIH Chemical Genomics Center's screening library. It is possible that the compound has been synthesized and cataloged but has not yet undergone extensive biological testing, or the results of such studies have not been published.
Without specific experimental results for this compound, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or delineate its mechanism of action in relation to tumor invasion.
General Methodologies for Assessing Tumor Invasion
For researchers interested in evaluating the potential anti-invasive properties of novel compounds like this compound, a standard set of preclinical experimental protocols are typically employed. These assays are designed to model the key steps of the metastatic cascade, particularly the degradation of the extracellular matrix (ECM) and cell migration.
Key Experimental Protocols:
-
Boyden Chamber/Transwell Invasion Assay: This is a widely used in vitro method to quantify the invasive potential of cancer cells.
-
3D Spheroid Invasion Assay: This assay provides a more physiologically relevant model by assessing the invasion of cells from a three-dimensional tumor spheroid into a surrounding matrix.
-
In Vivo Metastasis Models: Animal models, such as orthotopic implantation of tumor cells or patient-derived xenografts (PDXs), are crucial for evaluating the effect of a compound on tumor growth and metastasis in a whole-organism context.
A general workflow for testing a novel compound's effect on tumor invasion is outlined below.
Target Validation of NCGC00249987 in Oncology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the target validation of NCGC00249987, a novel allosteric inhibitor of the Eyes Absent Homologue 2 (EYA2) phosphatase, in the context of oncology research, with a specific focus on non-small cell lung cancer (NSCLC). EYA2, a dual-function protein acting as both a transcriptional coactivator and a protein tyrosine phosphatase, has emerged as a compelling target in oncology due to its overexpression in various cancers and its role in promoting tumor progression, including cell proliferation, migration, invasion, and DNA damage repair. This document provides a comprehensive overview of the EYA2 signaling pathway, its dysregulation in lung cancer, and the mechanism of action of this compound. Detailed experimental protocols for key validation assays are provided, along with a summary of quantitative data and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of targeting EYA2 with this compound.
Introduction: EYA2 as a Therapeutic Target in Oncology
The Eyes Absent (EYA) family of proteins are evolutionarily conserved dual-function molecules that possess both transcriptional co-activator and phosphatase activities.[1][2] EYA2, a member of this family, plays a critical role during embryonic development but is typically downregulated in most adult tissues.[3] However, its aberrant re-expression has been documented in a variety of cancers, where it is often associated with poor prognosis and metastasis.[1]
The oncogenic functions of EYA2 are attributed to both of its domains:
-
N-terminal Domain: This region contains a transactivation domain that interacts with the SIX family of homeobox transcription factors to regulate the expression of genes involved in cell proliferation and survival.[1]
-
C-terminal EYA Domain (ED): This highly conserved domain harbors a unique haloacid dehalogenase (HAD) family tyrosine phosphatase activity.[1][3] This phosphatase activity is crucial for several cancer-related processes, including transformation, migration, invasion, and the DNA damage response.[3][4] By dephosphorylating key substrates like histone H2AX, EYA2 promotes DNA repair over apoptosis, potentially contributing to therapy resistance.[4][5]
Given its multifaceted role in promoting tumorigenesis, the targeted inhibition of EYA2 presents a promising therapeutic strategy.
The Role of EYA2 in Lung Cancer
Recent studies have highlighted the significant role of EYA2 in the pathogenesis of lung cancer.[6][7][8] Expression of EYA2 is upregulated in non-small cell lung cancer (NSCLC), particularly in adenocarcinoma, where it correlates with a worse prognosis.[6][7][8] Mechanistically, EYA2 has been shown to promote lung cancer cell proliferation by downregulating the expression of the tumor suppressor PTEN.[6][7] This suggests that EYA2 is a key driver of lung adenocarcinoma development and progression.[8] Furthermore, the tyrosine phosphatase activity of EYA2 is implicated in the migration, invadopodia formation, and invasion of lung cancer cells.[9]
EYA2 Signaling Pathway in Lung Cancer
The following diagram illustrates the proposed signaling pathway involving EYA2 in lung cancer, leading to increased cell proliferation and invasion.
This compound: A Novel Allosteric Inhibitor of EYA2
This compound has been identified as a novel, potent, and selective allosteric inhibitor of the EYA2 tyrosine phosphatase.[3][9] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the active site and inhibits its function.[3][4] This mechanism offers several potential advantages, including higher specificity and a reduced likelihood of off-target effects.
Structural and functional analyses have revealed that this compound binds to an allosteric pocket on EYA2, leading to a conformational change in the active site that is unfavorable for the binding of the essential Mg2+ cofactor, thereby inhibiting its phosphatase activity.[9]
Mechanism of Allosteric Inhibition
The following diagram illustrates the allosteric inhibition of EYA2 by this compound.
Experimental Validation in Lung Cancer Models
The therapeutic potential of inhibiting EYA2 with this compound has been investigated in lung cancer cell lines. These studies have demonstrated that this compound specifically targets the tyrosine phosphatase activity of EYA2, leading to a reduction in lung cancer cell migration and invasion.[9] Importantly, the compound shows on-target effects, as its inhibitory activity is abolished in cells expressing an EYA2 mutant (F290Y) that prevents compound binding.[9]
Experimental Workflow for Target Validation
The following diagram outlines a typical experimental workflow for validating the efficacy of this compound in lung cancer cell lines.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibitors of the Eya2 Phosphatase Are Selective and Inhibit Eya2-mediated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibitors of the Eya2 phosphatase are selective and inhibit Eya2-mediated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. oncotarget.com [oncotarget.com]
- 7. EYA2 promotes lung cancer cell proliferation by downregulating the expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Expression of EYA2 in non-small cell lang cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for NCGC00249987 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00249987 is a potent and highly selective allosteric inhibitor of the Eyes Absent Homolog 2 (Eya2) protein's tyrosine phosphatase activity.[1] This small molecule binds to an induced pocket distant from the active site, leading to a conformational change that prevents Mg2+ binding and subsequently inhibits Eya2's enzymatic function.[1] Notably, this compound has been demonstrated to specifically impede the migration, invadopodia formation, and invasion of lung cancer cells in vitro, without affecting cell proliferation or survival.[1][2] This makes it a valuable tool for studying the role of Eya2 in cancer metastasis and a potential starting point for the development of anti-metastatic therapeutics.
Mechanism of Action
Eya2 is a dual-function protein that acts as both a transcriptional co-activator and a protein tyrosine phosphatase. Its phosphatase activity is implicated in various cellular processes, including DNA damage repair and tumor progression. This compound's allosteric inhibition of this phosphatase activity provides a targeted approach to dissecting these pathways. One of the downstream effects of Eya2 inhibition by this compound is the reduction of MYC expression, a key oncogene involved in cell growth and proliferation.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound in various assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Eya2 Phosphatase Activity | Eya2 ED (Eya Domain) | IC50 | 3.0 µM | [2] |
| Eya2 Phosphatase Activity | MBP-Eya2 FL (Full Length) | IC50 | 6.9 µM | [2] |
| Lung Cancer Cell Migration | Lung Adenocarcinoma Cells | Inhibition | Significant inhibition observed | [1][2] |
| Invadopodia Formation | Lung Adenocarcinoma Cells | Inhibition | Significant inhibition observed | [1][2] |
| Lung Cancer Cell Invasion | Lung Adenocarcinoma Cells | Inhibition | Significant inhibition observed | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Eya2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Eya2 Phosphatase Activity Assay (OMFP-Based Fluorescent Assay)
This protocol is adapted from established methods for measuring Eya2 phosphatase activity.
Materials:
-
Recombinant Eya2 protein (Eya Domain or Full Length)
-
This compound
-
3-O-methylfluorescein phosphate (OMFP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT, 0.1 mg/mL BSA
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant Eya2 protein (final concentration ~150 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of OMFP substrate (final concentration ~25 µM).
-
Incubate the plate at room temperature, protected from light, for 60 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a qualitative and semi-quantitative assessment of cell migration.
Materials:
-
Lung adenocarcinoma cell line (e.g., A549, H1299)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound or DMSO (vehicle control).
-
Place the plate on a microscope stage and acquire images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Acquire images of the same wound fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.
Invadopodia Formation Assay (Gelatin Degradation Assay)
This assay visualizes and quantifies the formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix.
Materials:
-
Lung adenocarcinoma cell line
-
Fluorescently labeled gelatin (e.g., FITC-gelatin)
-
Coverslips
-
Poly-L-lysine
-
Glutaraldehyde
-
Complete growth medium
-
This compound
-
Paraformaldehyde (PFA)
-
Phalloidin conjugated to a fluorescent dye (e.g., TRITC-phalloidin)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Coat sterile coverslips with poly-L-lysine followed by a thin layer of FITC-gelatin. Crosslink the gelatin with glutaraldehyde.
-
Seed lung cancer cells onto the gelatin-coated coverslips in complete growth medium containing various concentrations of this compound or DMSO.
-
Incubate for 18-24 hours to allow for invadopodia formation and gelatin degradation.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and stain for F-actin with fluorescently labeled phalloidin and for nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope. Degraded areas in the gelatin will appear as dark spots.
-
Quantify invadopodia formation by measuring the area of gelatin degradation per cell or by counting the percentage of cells with active invadopodia.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Lung adenocarcinoma cell line
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed lung cancer cells in serum-free medium containing various concentrations of this compound or DMSO into the upper chamber of the inserts.
-
Add complete growth medium to the lower chamber to act as a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet stain and measure the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion relative to the control.
References
Application Notes and Protocols for NCGC00249987 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00249987 is a novel, highly selective, and cell-permeable allosteric inhibitor of the Eyes Absent Homolog 2 (Eya2) protein's tyrosine phosphatase activity.[1][2] Eya2 is a dual-function protein that acts as both a transcriptional co-activator and a protein phosphatase, playing a critical role in cell migration, invasion, and embryonic development.[3][4] Elevated Eya2 expression has been linked to the progression and poor prognosis of several cancers, including lung cancer.[3][5][6] this compound offers a valuable tool for investigating the specific roles of Eya2's phosphatase activity in cancer biology and for the potential development of anti-metastatic therapies.[7][8]
Mechanism of Action
This compound binds to an induced allosteric pocket on the Eya2 C-terminal domain, distant from the active site.[2][8] This binding event triggers a conformational change in the active site, rendering it unfavorable for the binding of the essential Mg2+ cofactor, thereby inhibiting the enzyme's tyrosine phosphatase activity.[2][8] This allosteric inhibition is highly specific for Eya2 and does not significantly affect other Eya family members.[2]
Signaling Pathway of Eya2 in Cancer Cell Migration and Invasion
The tyrosine phosphatase activity of Eya2 has been shown to be a key driver of cancer cell motility and invasion.[3] While the complete downstream signaling cascade is still under investigation, it is understood that by dephosphorylating specific substrate proteins, Eya2 promotes the necessary cytoskeletal rearrangements and cellular processes for cell movement. Inhibition of this activity by this compound is expected to block these downstream events.
Caption: Eya2 signaling in cell migration and its inhibition by this compound.
Quantitative Data
| Compound | Target | Assay Format | IC50 | Reference |
| This compound | Eya2 ED (C-terminal Eya Domain) | Biochemical | 3 µM | [1][2] |
| This compound | MBP-Eya2 FL (Full Length) | Biochemical | 6.9 µM | [1][2] |
Experimental Protocols
General Guidelines
-
Cell Line Selection: For studying the effects of this compound on lung cancer, the HCC4006 cell line is recommended as it expresses high levels of endogenous Eya2.[3] The Calu-6 cell line, which has low endogenous Eya2, can be used as a negative control or for Eya2 overexpression studies.[2][3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (DMSO) and, if possible, a positive control (a known inhibitor of cell migration/invasion) and a negative control (untreated cells).
Protocol 1: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a straightforward method to assess the effect of this compound on directional cell migration.
Materials:
-
Eya2-expressing lung cancer cells (e.g., HCC4006)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
DMSO
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh serum-free medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO as a vehicle control.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Caption: Workflow for the wound healing cell migration assay.
Protocol 2: Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Eya2-expressing lung cancer cells (e.g., HCC4006)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
DMSO
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow for solidification.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
In the lower chamber of the 24-well plate, add complete medium (containing FBS as a chemoattractant) with different concentrations of this compound or DMSO.
-
Incubate the plate at 37°C, 5% CO2 for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several microscopic fields and calculate the average.
Caption: Workflow for the Transwell cell invasion assay.
Safety Precautions
The safety profile of this compound has not been extensively characterized. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the compound in a well-ventilated area. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).
References
- 1. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. EYA2 promotes lung cancer cell proliferation by downregulating the expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Structural and Functional Analyses of an Allosteric EYA2 Phosphatase Inhibitor That Has On-Target Effects in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Small Molecule Inhibitors in Mouse Models
To the Researcher: The compound identifier "NCGC00249987" does not correspond to a publicly available chemical entity in recognized databases. This may be an internal designation for a proprietary compound. As such, specific data regarding its mechanism of action, dosage, and administration in mouse models is not available in the public domain.
In lieu of specific data for this compound, this document provides a comprehensive set of application notes and protocols for a representative small molecule inhibitor, Paclitaxel , a widely studied anti-cancer agent, for use in preclinical mouse models of oncology. These guidelines, tables, and diagrams can be adapted for other small molecule inhibitors with appropriate adjustments based on their specific properties.
Compound Profile: Paclitaxel
| Parameter | Description |
| Target | Tubulin |
| Mechanism of Action | Paclitaxel is a microtubule-stabilizing agent. It binds to the β-subunit of tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This disrupts normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. |
| Common Mouse Models | Xenograft and patient-derived xenograft (PDX) models of various cancers, including breast, ovarian, and lung cancer, are commonly used. Immunocompromised mouse strains such as NOD-scid gamma (NSG) or athymic nude mice are often required for these models. |
| Formulation | Paclitaxel is poorly soluble in water. A common formulation for in vivo studies involves dissolving it in a mixture of Cremophor EL and ethanol (1:1, v/v), which is then diluted with saline or phosphate-buffered saline (PBS) before administration. |
Dosage and Administration in Mouse Models
The optimal dosage and administration schedule for Paclitaxel can vary depending on the mouse strain, tumor model, and experimental endpoint. The following table summarizes common dosage regimens reported in the literature.
| Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Vehicle |
| Athymic Nude | Human Ovarian Carcinoma (A2780) | 10 mg/kg | Intraperitoneal (i.p.) | Once weekly | Cremophor EL:Ethanol (1:1) in Saline |
| NOD/SCID | Human Breast Cancer (MDA-MB-231) | 15 mg/kg | Intravenous (i.v.) | Twice weekly | Cremophor EL:Ethanol (1:1) in PBS |
| C57BL/6 (Syngeneic) | Murine Melanoma (B16-F10) | 20 mg/kg | Intraperitoneal (i.p.) | Every 3 days | Solutol HS 15:Ethanol (9:1) in Saline |
Note: It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific experimental setup.
Experimental Protocols
Preparation of Paclitaxel Formulation
This protocol describes the preparation of a Paclitaxel solution for intravenous or intraperitoneal administration.
Materials:
-
Paclitaxel powder
-
Cremophor EL (or equivalent solubilizing agent)
-
Dehydrated ethanol (200 proof)
-
Sterile saline or PBS
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
In a sterile vial, dissolve Paclitaxel powder in a 1:1 (v/v) solution of Cremophor EL and ethanol to create a stock solution (e.g., 6 mg/mL).
-
Vortex or sonicate the mixture until the Paclitaxel is completely dissolved.
-
Just prior to injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume), you would need a final concentration of 1 mg/mL.
-
Administer the final solution to the mice immediately after preparation. Do not store the diluted solution.
In Vivo Efficacy Study Workflow
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Paclitaxel in a xenograft mouse model.
Experimental Workflow Diagram:
Caption: Workflow for an in vivo efficacy study of Paclitaxel in a xenograft mouse model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer Paclitaxel or vehicle control according to the predetermined dosage and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Data Analysis: Analyze tumor growth inhibition, body weight changes, and any other relevant parameters.
Signaling Pathway
Paclitaxel-Induced Cell Cycle Arrest and Apoptosis
This diagram illustrates the simplified signaling pathway initiated by Paclitaxel.
Caption: Simplified signaling pathway of Paclitaxel leading to apoptosis.
Application Notes and Protocols for NCGC00249987 in Eya2 Inhibition Assays
Introduction
The Eyes Absent (EYA) family of proteins are dual-function molecules, acting as both transcriptional co-activators and protein tyrosine phosphatases.[1][2] EYA2, a member of this family, is implicated in various developmental processes and its dysregulation is associated with several cancers, making its phosphatase activity a compelling therapeutic target.[3][4] NCGC00249987 is a potent and selective small-molecule allosteric inhibitor of the EYA2 tyrosine phosphatase activity.[5][6] These application notes provide detailed protocols for determining the IC50 of this compound in Eya2 inhibition assays, intended for researchers in drug discovery and cancer biology.
Quantitative Data Summary: this compound Inhibition of Eya2
The inhibitory potency of this compound against the Eya2 phosphatase has been determined using various constructs of the Eya2 protein. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Protein | Assay Type | IC50 (µM) | Reference |
| This compound | Eya2 Eya Domain (ED) | OMFP-based | 3.1 | [5] |
| This compound | Eya2 Eya Domain (ED) | Not specified | 3 | [7] |
| This compound | MBP-Eya2 Full Length (FL) | Not specified | 6.9 | [7] |
| This compound | Eya2 | Not specified | 3.0 | [8] |
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of Eya2.[6] It binds to an induced pocket on the Eya2 protein, distant from the catalytic active site.[6] This binding event triggers a conformational change in the active site, which becomes unfavorable for the binding of the essential Mg2+ cofactor, thereby inhibiting the tyrosine phosphatase activity of Eya2.[6] This allosteric mechanism contributes to its high selectivity for Eya2 over other Eya family members.[5][6]
Caption: Allosteric inhibition of Eya2 by this compound.
Experimental Protocols
Two primary in vitro assays are commonly used to determine the IC50 of inhibitors against Eya2's phosphatase activity: a fluorescence-based assay using 3-O-methylfluorescein phosphate (OMFP) and a colorimetric malachite green assay using a phosphopeptide substrate.[1][9]
OMFP-Based Fluorescent Phosphatase Assay
This assay measures the fluorescence generated from the dephosphorylation of the small molecule substrate OMFP.[9]
Materials:
-
Purified Eya2 Eya Domain (ED) protein
-
This compound
-
3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 25 mM MES (pH 6.5), 50 mM NaCl, 5 mM MgCl2, 0.33% BSA, 5 mM DTT.[9]
-
Stop Solution: 0.5 M EDTA, pH 8.0
-
DMSO
-
Black, half-volume 96-well flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission: 485/515 nm)
Protocol:
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range for IC50 determination would be from 45.7 nM to 100 µM.[9]
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 0.5 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add 12.5 µL of 300 nM Eya2 ED protein to each well to achieve a final concentration of 150 nM.[6][9]
-
Incubate the plate for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding 12.5 µL of OMFP to a final concentration of 25-50 µM.[6][9]
-
Incubate the plate for 60 minutes at room temperature in the dark.[6]
-
Terminate the reaction by adding 10 µL of stop solution (final EDTA concentration of ~75 mM).[6]
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 515 nm.[6]
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
pH2AX-Based Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate released from the dephosphorylation of a synthetic phosphopeptide substrate, such as one derived from histone H2AX (pH2AX), a known physiological substrate of Eya2.[9][10]
Materials:
-
Purified Eya2 ED protein
-
This compound
-
Phosphopeptide substrate (e.g., pH2AX)
-
Malachite Green Reagent
-
Assay Buffer: 25 mM MES (pH 6.5), 50 mM NaCl, 5 mM MgCl2, 5 mM DTT
-
Clear, 96-well flat-bottom plates
-
Absorbance plate reader (620 nm)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add Eya2 protein, assay buffer, and the inhibitor dilutions to the wells of a 96-well plate.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the pH2AX peptide substrate.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate released.[10]
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm.
-
Calculate the percent inhibition and determine the IC50 value as described for the OMFP assay.
Caption: General workflow for IC50 determination of Eya2 inhibitors.
Eya2 Signaling Context
EYA2 plays a crucial role in cellular signaling, primarily through its interaction with the SIX family of transcription factors and its intrinsic phosphatase activity.[3] The SIX-EYA complex regulates the transcription of genes involved in development and cancer progression.[11] As a phosphatase, EYA2 dephosphorylates key proteins like histone H2AX at tyrosine 142 (H2AXY142ph), which is a critical step in the DNA damage response, promoting repair over apoptosis.[11][12] By inhibiting EYA2's phosphatase activity, this compound can modulate these downstream cellular processes, such as cell migration and invasion, which are often dependent on this enzymatic function.[6]
Caption: Simplified Eya2 signaling pathways.
References
- 1. In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase | Springer Nature Experiments [experiments.springernature.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Targeting EYA2 tyrosine phosphatase activity in glioblastoma stem cells induces mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | EYA2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design of Novel Allosteric EYA2 Inhibitors as Potential Therapeutics for Multiple Brain Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring the Efficacy of NCGC00249987 on Cell Invasion
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality.[1] It involves the migration of cancer cells through the extracellular matrix (ECM) and basement membranes to invade surrounding tissues and enter blood or lymphatic vessels.[1] Therefore, inhibiting cell invasion is a key therapeutic strategy in oncology. These application notes provide a comprehensive overview of established in vitro methods to assess the efficacy of investigational compounds, such as NCGC00249987, on cancer cell invasion.
Core Methodologies
Two primary methodologies are widely employed to quantify cell invasion in vitro: the Transwell (or Boyden Chamber) assay and the 3D Spheroid Invasion assay. Additionally, as Matrix Metalloproteinases (MMPs) play a crucial role in ECM degradation, their activity can serve as an indirect measure of invasive potential.[2][3]
-
Transwell Invasion Assay: This assay measures the ability of cells to migrate through a porous membrane coated with a layer of ECM, mimicking the basement membrane.[4][5][6] The chamber consists of an insert (upper chamber) and a well (lower chamber). Cells are seeded in the upper chamber in serum-free media, while the lower chamber contains a chemoattractant, typically media with fetal bovine serum (FBS).[7] Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom of the membrane. The number of invaded cells can be quantified after staining.[7][8] This method is highly adaptable for screening potential inhibitors of invasion.
-
3D Spheroid Invasion Assay: This assay provides a more physiologically relevant model of an avascular tumor by culturing cancer cells as three-dimensional aggregates or spheroids.[9] These spheroids are then embedded in an ECM gel.[10] The invasion of cells from the spheroid into the surrounding matrix can be monitored and quantified over time, often through microscopy and image analysis.[3][9] This method allows for the evaluation of a compound's effect on collective cell invasion in a 3D context.
-
Matrix Metalloproteinase (MMP) Activity Assay: MMPs are a family of enzymes that degrade ECM components, facilitating cell invasion.[2][11] Gelatinases, particularly MMP-2 and MMP-9, are strongly associated with tumor invasion and metastasis.[2] The activity of these enzymes in cell lysates or conditioned media can be measured using fluorometric assays.[11][12][13] These assays typically employ a quenched fluorescent substrate that, upon cleavage by an MMP, releases a fluorophore, leading to a measurable increase in fluorescence.[11][13] A reduction in MMP activity in the presence of a compound like this compound would suggest a potential anti-invasive effect.
Experimental Protocols
1. Transwell Invasion Assay Protocol
This protocol details the steps to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other ECM gel
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound stock solution
-
Cancer cell line of interest
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Coating the Inserts: Thaw the ECM gel at 4°C overnight. Dilute the ECM gel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Add 50-100 µL of the diluted ECM gel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for solidification.[14]
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Experimental Setup: Add 600 µL of medium containing 10% FBS to the lower chambers of the 24-well plate.[8]
-
Cell Seeding and Treatment: In separate tubes, prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 10, 100 µM). Add 200 µL of the cell suspension to the upper chamber of the coated inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours, depending on the cell type's invasive capacity.[14]
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the ECM gel from the top surface of the membrane.[7][8]
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane by incubating with cold methanol or 4% paraformaldehyde for 20 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.[8]
-
Washing and Drying: Wash the inserts with PBS to remove excess stain and allow them to air dry.[8]
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
2. 3D Spheroid Invasion Assay Protocol
This protocol describes the formation of 3D tumor spheroids and the assessment of this compound's effect on their invasion into an ECM gel.
Materials:
-
96-well round-bottom, ultra-low attachment plate
-
ECM gel (e.g., Matrigel)
-
Complete cell culture medium
-
This compound stock solution
-
Cancer cell line of interest
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation: Seed cells in the ultra-low attachment plate at a density that allows for the formation of single spheroids of the desired size (e.g., 200-500 µm in diameter) within 3 days. This typically ranges from 1,000 to 5,000 cells per well.[3] Incubate at 37°C and 5% CO2.
-
Embedding Spheroids in ECM: Pre-chill a new 96-well plate on ice. Thaw the ECM gel at 4°C. Dilute the ECM gel to the desired concentration with cold, complete culture medium.
-
Carefully transfer the formed spheroids from the ultra-low attachment plate to the pre-chilled 96-well plate.
-
Gently add 50-100 µL of the diluted ECM gel to each well containing a spheroid.[9] Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes at 4°C) to position the spheroids in the center of the wells.[9]
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the ECM to solidify.[3]
-
Treatment: Prepare complete culture medium containing various concentrations of this compound (at 2x the final desired concentration). Gently add 100 µL of the treatment media on top of the solidified ECM gel.[9]
-
Monitoring Invasion: Incubate the plate at 37°C and 5% CO2. Monitor and capture images of the spheroids at regular intervals (e.g., every 24 hours for 3-7 days) using a microscope.
-
Quantification: Analyze the captured images to measure the area of invasion. This can be done by measuring the total area of the spheroid and the invading cells and subtracting the initial area of the spheroid at time zero.
3. Matrix Metalloproteinase (MMP) Activity Assay Protocol
This protocol outlines a fluorometric method to determine the effect of this compound on the activity of MMPs secreted by cancer cells.
Materials:
-
Fluorometric MMP activity assay kit (e.g., for MMP-2 and MMP-9)
-
Conditioned media from cancer cell cultures treated with this compound
-
Fluorometer (plate reader)
Procedure:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Replace the medium with serum-free medium containing various concentrations of this compound.
-
Collection of Conditioned Media: After a suitable incubation period (e.g., 24-48 hours), collect the conditioned media from each treatment group. Centrifuge the media to remove any cells or debris.
-
MMP Activity Assay: Follow the manufacturer's instructions for the specific MMP activity assay kit. Generally, this involves:
-
Adding the conditioned media samples to the wells of a 96-well plate.
-
Adding the fluorogenic MMP substrate to each well.[11]
-
Incubating the plate at 37°C for the recommended time, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is directly proportional to the MMP activity. Calculate the percentage of MMP inhibition for each concentration of this compound relative to the untreated control.
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Invasion in Transwell Assay
| Treatment Group | Concentration (µM) | Average Invaded Cells per Field (± SD) | % Invasion Inhibition |
| Vehicle Control | 0 | 250 ± 25 | 0% |
| This compound | 1 | 180 ± 20 | 28% |
| This compound | 10 | 95 ± 15 | 62% |
| This compound | 100 | 30 ± 8 | 88% |
Table 2: Effect of this compound on 3D Spheroid Invasion
| Treatment Group | Concentration (µM) | Invasion Area (µm²) at 72h (± SD) | % Invasion Inhibition |
| Vehicle Control | 0 | 50000 ± 4500 | 0% |
| This compound | 1 | 38000 ± 3200 | 24% |
| This compound | 10 | 15000 ± 2100 | 70% |
| This compound | 100 | 5000 ± 900 | 90% |
Table 3: Effect of this compound on MMP-9 Activity
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) (± SD) | % MMP-9 Inhibition |
| Vehicle Control | 0 | 8500 ± 750 | 0% |
| This compound | 1 | 6200 ± 600 | 27% |
| This compound | 10 | 3100 ± 450 | 63% |
| This compound | 100 | 1200 ± 200 | 86% |
Visualizations
A generic signaling pathway implicated in cancer cell invasion.
Experimental workflow for the Transwell Invasion Assay.
Experimental workflow for the 3D Spheroid Invasion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix metalloproteinases in cancer invasion, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. The Functional Role of Extracellular Matrix Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular matrix (ECM) stiffness and degradation as cancer drivers | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Extracellular Matrix: Emerging Roles and Potential Therapeutic Targets for Breast Cancer [frontiersin.org]
Application Notes and Protocols for NCGC00249987
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00249987 is a potent and highly selective allosteric inhibitor of the tyrosine phosphatase activity of Eyes Absent Homolog 2 (Eya2).[1][2] Eya2 is a member of the EYA family of proteins that function as transcriptional co-activators and have intrinsic phosphatase activity. The tyrosine phosphatase function of Eya2 is implicated in cancer cell migration, invasion, and DNA damage repair. This compound binds to an allosteric site on the Eya2 protein, inducing a conformational change that prevents the binding of a critical Mg2+ ion in the active site, thereby inhibiting its phosphatase activity.[3][4] This inhibitory action has been shown to specifically suppress the migration and invadopodia formation of cancer cells without affecting cell proliferation or survival, making this compound a valuable tool for studying Eya2 signaling and a potential lead compound for the development of anti-metastatic therapies.[1][3]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1384864-80-5 | N/A |
| Molecular Formula | C16H11FN4O2S | N/A |
| Molecular Weight | 342.35 g/mol | N/A |
| Appearance | Powder | [5] |
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility
| Solvent | Solubility | Notes |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath are recommended. |
Recommended Solvents and Stock Solution Preparation
For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.342 mg of the compound.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the vial containing the powder.
-
Solubilization: To aid dissolution, gently warm the vial to 37°C and vortex briefly. If necessary, sonicate the solution in an ultrasonic bath for short intervals until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended below.
Stability and Storage
| Storage Condition | Shelf Life of Stock Solution |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
| 4°C in DMSO | Up to 2 weeks |
Note: It is crucial to minimize the exposure of the compound to light and moisture. Solutions should be stored in tightly sealed vials.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of the Eya2 tyrosine phosphatase. The Eya2 protein is a dual-function protein that acts as a transcriptional coactivator and a phosphatase. Its phosphatase activity is dependent on the presence of a magnesium ion (Mg2+) in its active site.
The mechanism of inhibition is as follows:
-
Binding: this compound binds to a pocket on the Eya2 protein that is distant from the catalytic active site.
-
Conformational Change: This binding event induces a conformational change in the Eya2 protein.
-
Inhibition of Mg2+ Binding: The altered conformation of the active site is unfavorable for the binding of the essential Mg2+ cofactor.
-
Inhibition of Phosphatase Activity: Without the Mg2+ ion, Eya2 is unable to perform its tyrosine phosphatase function, which includes the dephosphorylation of substrates such as histone variant H2AX.
The inhibition of Eya2's phosphatase activity by this compound has been shown to specifically block pathways involved in cell migration and invasion.
Mechanism of this compound Action
Experimental Protocols
The following are generalized protocols for utilizing this compound in common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Eya2 Phosphatase Inhibition Assay
This protocol is adapted from established methods for measuring Eya2 phosphatase activity.
Materials:
-
Purified recombinant Eya2 protein
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM MES pH 6.5, 50 mM NaCl, 5 µM MgCl2, 0.05% BSA, 1 mM DTT)
-
Phosphatase substrate (e.g., OMFP - 3-O-methylfluorescein phosphate)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the purified Eya2 protein to the desired concentration in Assay Buffer.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted Eya2 protein to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the phosphatase substrate (OMFP).
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., 485 nm excitation and 525 nm emission for OMFP).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. The IC50 for Eya2 ED is reported to be approximately 3 µM, and for MBP-Eya2 FL, it is approximately 6.9 µM.[1][2]
Cell Migration (Wound Healing) Assay
This assay provides a qualitative and semi-quantitative measure of the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest (e.g., lung adenocarcinoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Creating the Wound: Once the cells are confluent, create a "wound" in the monolayer by gently scraping a straight line with a sterile p200 pipette tip. Alternatively, use a commercially available wound-healing insert.
-
Washing: Gently wash the wells with serum-free medium to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration. Recommended starting concentrations for this compound are in the range of 1-20 µM.
-
Imaging: Immediately after adding the treatment, capture images of the wounds at designated locations (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-course Imaging: Capture images of the same wound locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at each time point for each treatment condition. Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
24-well tissue culture plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Chemoattractant: Add complete medium (containing serum) to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Treatment: Treat the cell suspension with various concentrations of this compound or DMSO (vehicle control) for a predetermined time before seeding. Recommended starting concentrations are in the range of 1-20 µM.
-
Seeding: Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert membrane with a cotton swab.
-
Fixing and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Imaging and Quantification: Take images of the stained cells on the membrane. Count the number of invaded cells in several random fields of view.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.
General Experimental Workflow
Troubleshooting and Considerations
-
Solubility Issues: If the compound precipitates out of solution when diluted in aqueous media, try preparing intermediate dilutions in a co-solvent or using a pluronic-based formulation. Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Line Variability: The effective concentration of this compound may vary between different cell lines. It is essential to perform a dose-response experiment to determine the optimal working concentration for your specific cell model.
-
Off-Target Effects: While this compound is reported to be a selective inhibitor of Eya2, it is good practice to include appropriate controls to rule out potential off-target effects, especially at higher concentrations.
-
Long-Term Stability: For long-term experiments, the stability of the compound in cell culture medium should be considered. It may be necessary to replenish the medium with fresh compound periodically.
These application notes and protocols are intended to provide a starting point for researchers working with this compound. Optimization of the described methods will be necessary to achieve the best results for specific experimental systems.
References
- 1. Identification of a selective small molecule inhibitor series targeting the Eyes Absent 2 (Eya2) phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-Function Analyses of the Human SIX1–EYA2 Complex Reveal Insights into Metastasis and BOR Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
application of NCGC00249987 in 3D cell culture models
Application of NCGC00249987 in 3D Cell Culture Models: Information Not Available
Comprehensive searches for the identifier "this compound" have yielded no specific information regarding its chemical structure, biological activity, or any associated research applications. Standard chemical databases and scientific literature searches do not provide any data for a compound with this identifier.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols for the use of this compound in 3D cell culture models. The core requirements, including data presentation, experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound .
This lack of information suggests that this compound may be an internal compound identifier not yet disclosed in public domains, a miscoded identifier, or a compound that has not been the subject of published scientific research.
For researchers, scientists, and drug development professionals interested in novel compounds for 3D cell culture applications, it is recommended to consult public chemical libraries such as PubChem, ChEMBL, or vendor catalogs with validated and characterized small molecules. When selecting a compound for study in complex in vitro models like 3D cell cultures, it is crucial to have access to fundamental data, including:
-
Chemical Structure and Properties: To understand its solubility, stability, and potential for off-target effects.
-
Mechanism of Action: To form hypotheses about its effects on cellular pathways.
-
Biological Targets: To design relevant assays and interpret experimental outcomes.
-
Existing Research: To build upon previous findings and avoid redundant experiments.
Without this essential information for this compound, the development of robust and reproducible protocols for its application in 3D cell culture models is not feasible. We recommend verifying the identifier and searching for publicly available information under alternative names or exploring characterized compounds with known biological activities for your research needs.
Application Notes and Protocols: Assessing the Anti-Metastatic Potential of NCGC00249987
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis is the primary cause of cancer-related mortality, making the identification and characterization of anti-metastatic compounds a critical goal in oncology research. This document provides a comprehensive protocol for evaluating the effects of the novel compound NCGC00249987 on cancer cell metastasis. The following protocols detail established in vitro and in vivo assays to systematically assess the compound's impact on key steps of the metastatic cascade, including cell migration, invasion, and colonization. Detailed methodologies, data presentation guidelines, and workflow visualizations are provided to ensure robust and reproducible assessment of this compound's anti-metastatic potential.
Introduction to Metastasis and Therapeutic Intervention
Cancer metastasis is a complex, multi-step process involving the dissemination of cancer cells from a primary tumor to distant organs, where they form secondary tumors.[1][2] This process, known as the metastatic cascade, includes local invasion, intravasation into the circulatory or lymphatic systems, survival in circulation, extravasation into new tissues, and colonization to form micrometastases and eventually macroscopic tumors.[1][2] Due to the devastating consequences of metastatic disease, therapeutic strategies aimed at inhibiting one or more of these steps are of significant interest.
This protocol outlines a strategy to evaluate this compound as a potential anti-metastatic agent. The proposed experiments will assess its effects on cancer cell migration and invasion in vitro and its ability to inhibit metastasis in vivo.
In Vitro Assessment of Metastatic Potential
In vitro assays provide a controlled environment to dissect the specific effects of a compound on cellular processes critical for metastasis.
Cell Migration: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to assess cell migration.[3][4]
Experimental Protocol:
-
Cell Seeding: Plate a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove dislodged cells and add fresh media containing various concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | p-value vs. Vehicle |
| Vehicle Control | 0 | 95 ± 5 | - |
| This compound | 1 | 70 ± 8 | <0.05 |
| This compound | 10 | 45 ± 6 | <0.01 |
| This compound | 50 | 20 ± 4 | <0.001 |
Cell Invasion: Transwell Invasion Assay
The Transwell invasion assay, or Boyden chamber assay, evaluates the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.[4]
Experimental Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate.
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber. Add media containing this compound or a vehicle control.
-
Chemoattractant: Add complete media (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane.
-
Analysis: Count the number of stained cells in several fields of view under a microscope.
Data Presentation:
| Treatment Group | Concentration (µM) | Number of Invading Cells (per field) | % Invasion Inhibition | p-value vs. Vehicle |
| Vehicle Control | 0 | 150 ± 20 | 0 | - |
| This compound | 1 | 110 ± 15 | 26.7 | <0.05 |
| This compound | 10 | 65 ± 10 | 56.7 | <0.01 |
| This compound | 50 | 25 ± 5 | 83.3 | <0.001 |
Three-Dimensional (3D) Spheroid Invasion Assay
3D spheroid models more closely mimic the in vivo tumor microenvironment.[4][5]
Experimental Protocol:
-
Spheroid Formation: Generate cancer cell spheroids by seeding cells in ultra-low attachment plates.
-
Matrix Embedding: Embed the mature spheroids into a Matrigel or collagen I matrix.
-
Treatment: Add media containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the spheroids at 0 hours and over several days to monitor cell invasion into the surrounding matrix.
-
Analysis: Quantify the area of invasion or the distance of cell migration from the spheroid core.
Data Presentation:
| Treatment Group | Concentration (µM) | Invasion Area (fold change) at 72h | p-value vs. Vehicle |
| Vehicle Control | 0 | 10.5 ± 1.2 | - |
| This compound | 1 | 7.2 ± 0.9 | <0.05 |
| This compound | 10 | 4.1 ± 0.6 | <0.01 |
| This compound | 50 | 1.8 ± 0.3 | <0.001 |
In Vivo Assessment of Metastasis
In vivo models are essential for evaluating the anti-metastatic efficacy of a compound in a whole-organism context.[6][7][8]
Experimental Metastasis Model
This model assesses the ability of cancer cells to colonize distant organs following direct injection into the bloodstream.[6]
Experimental Protocol:
-
Cell Injection: Inject cancer cells (e.g., luciferase-labeled) intravenously via the tail vein into immunocompromised mice.
-
Treatment: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor cell dissemination and growth in metastatic sites (commonly the lungs) using bioluminescence imaging (BLI).[3]
-
Endpoint Analysis: At the end of the study, harvest the lungs and other organs. Count the number of visible metastatic nodules on the organ surface.
-
Histology: Perform histological analysis (e.g., H&E staining) to confirm the presence of metastases.
Orthotopic Metastasis Model
This model more closely recapitulates the entire metastatic cascade, starting from a primary tumor.[9][10]
Experimental Protocol:
-
Orthotopic Implantation: Implant cancer cells into the corresponding organ of origin in mice (e.g., mammary fat pad for breast cancer).
-
Primary Tumor Growth: Allow the primary tumor to grow to a specified size.
-
Treatment: Begin treatment with this compound or a vehicle control.
-
Surgical Resection (Optional): The primary tumor can be surgically removed to specifically assess the effect of the compound on the growth of established metastases.
-
Monitoring and Endpoint Analysis: Monitor for metastases in distant organs using imaging techniques. At the study endpoint, harvest organs for metastatic nodule counting and histological confirmation.
Data Presentation for In Vivo Studies:
| Treatment Group | Dose (mg/kg) | Number of Lung Metastatic Nodules | Average Tumor Burden (Bioluminescence) | p-value vs. Vehicle |
| Vehicle Control | 0 | 250 ± 50 | 1x10^8 ± 2x10^7 | - |
| This compound | 10 | 120 ± 30 | 5x10^7 ± 1x10^7 | <0.05 |
| This compound | 50 | 40 ± 15 | 1x10^7 ± 5x10^6 | <0.01 |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways potentially involved.
Caption: Overall workflow for assessing the anti-metastatic effects of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-metastatic action.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential anti-metastatic agent. By systematically assessing its effects on key steps of the metastatic cascade, from in vitro cell migration and invasion to in vivo tumor colonization, researchers can generate the comprehensive data necessary to determine its therapeutic potential. The structured data presentation and clear experimental workflows will facilitate the interpretation and communication of findings, ultimately guiding further drug development efforts.
References
- 1. Microenvironmental Influences on Metastasis Suppressor Expression and Function during a Metastatic Cell's Journey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer metastases: Tailoring the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modelling metastasis in a dish: in vitro approaches for studying breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Modeling metastasis in vivo. | Semantic Scholar [semanticscholar.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: NCGC00249987 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00249987 is a potent and selective allosteric inhibitor of the tyrosine phosphatase activity of Eyes Absent Homolog 2 (Eya2).[1] Eya2 is a dual-function protein, acting as a transcriptional coactivator and a protein tyrosine phosphatase, implicated in the progression of several cancers, including lung cancer.[1] this compound has been shown to specifically impede the migration, invadopodia formation, and invasion of lung cancer cells by inhibiting Eya2's phosphatase activity.[1] These application notes provide a framework for utilizing this compound in combination with other cancer therapies to potentially enhance anti-cancer efficacy.
While direct preclinical or clinical data on combination therapies involving this compound is not yet widely published, its mechanism of action suggests synergistic potential with agents targeting cell proliferation, survival, and other hallmarks of cancer. This document outlines potential combination strategies, relevant experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
Currently, there is a lack of published quantitative data for this compound in combination with other cancer therapies. The following table summarizes the known in vitro potency of this compound as a monotherapy from the foundational study by Anantharajan et al., 2019.[1] Researchers are encouraged to use these values as a baseline for designing combination studies and to generate similar tables for their combination data.
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (Eya2 ED Phosphatase Activity) | 3 µM | Biochemical assay with Eya2 catalytic domain |
| IC50 (MBP-Eya2 FL Phosphatase Activity) | 6.9 µM | Biochemical assay with full-length Eya2 |
| Inhibition of Lung Cancer Cell Invasion | Significant at 10 µM | Matrigel invasion assay (A549 cells) |
| Inhibition of Invadopodia Formation | Significant at 10 µM | Gelatin degradation assay (A549 cells) |
Proposed Combination Therapies and Rationale
Based on the role of Eya2 in cancer cell migration and invasion, logical combination strategies would involve pairing this compound with agents that target different aspects of tumor progression.
-
With Cytotoxic Chemotherapy (e.g., Paclitaxel, Cisplatin):
-
Rationale: Standard chemotherapies primarily induce apoptosis in rapidly dividing cells. By inhibiting metastasis-related processes with this compound, the combination could provide a two-pronged attack: killing the bulk of the tumor with chemotherapy while preventing the spread of residual, potentially resistant cells.
-
-
With EGFR Inhibitors (e.g., Gefitinib, Erlotinib) in EGFR-mutant NSCLC:
-
Rationale: Eya2 has been implicated in EGFR signaling pathways. Combining an EGFR inhibitor with an Eya2 inhibitor could lead to a more profound and durable blockade of oncogenic signaling, potentially overcoming or delaying the onset of resistance.
-
-
With MEK Inhibitors (e.g., Trametinib):
-
Rationale: The Ras-Raf-MEK-ERK pathway is a critical driver of proliferation and survival in many cancers. Eya2 may have downstream effects that intersect with this pathway. A combination approach could result in synergistic inhibition of tumor growth.
-
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with another therapeutic agent and to quantify the level of synergy.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung adenocarcinoma)
-
This compound (dissolved in DMSO)
-
Combination agent (e.g., Paclitaxel, dissolved in appropriate solvent)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Treatment: Remove the overnight medium from the cells and add the media containing the single agents or combinations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vitro Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound in combination with another agent on the invasive potential of cancer cells.
Materials:
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound and combination agent
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium containing the single agents or the combination at desired concentrations.
-
Assay Setup: Add the chemoattractant-containing medium to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Fixation: Carefully remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the underside of the membrane with methanol.
-
Staining and Visualization: Stain the fixed cells with crystal violet. Count the number of stained, invaded cells in several fields of view under a microscope.
-
Data Analysis: Quantify the number of invaded cells per field and compare the results between treatment groups.
Signaling Pathways and Visualizations
The following diagrams illustrate the targeted signaling pathway of this compound and a conceptual workflow for evaluating combination therapies.
Caption: Targeted Eya2 Signaling Pathway
Caption: Experimental Workflow for Combination Therapy Evaluation
References
Application Notes and Protocols for NCGC00249987 in Eya2 Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00249987 is a potent and selective small-molecule allosteric inhibitor of the tyrosine phosphatase activity of Eyes Absent Homolog 2 (Eya2).[1][2][3] Eya2 is a dual-function protein that acts as a transcriptional co-activator and a protein phosphatase, playing critical roles in embryonic development and oncogenesis.[4] Its phosphatase activity is implicated in various cellular processes, including cell migration, invasion, and DNA damage repair, making it a compelling target for therapeutic intervention in various cancers, such as lung cancer, glioblastoma, medulloblastoma, and pediatric leukemias.[5][6][7][8]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying Eya2 signaling pathways.
Mechanism of Action
This compound functions as an allosteric inhibitor of Eya2.[6] It binds to a pocket distant from the active site of the Eya2 phosphatase domain, inducing a conformational change that is unfavorable for Mg2+ binding, which is essential for its catalytic activity.[1][3] This specific mode of inhibition prevents the dephosphorylation of Eya2 substrates, thereby modulating downstream signaling pathways.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Target | Assay | Reference |
| IC50 | 3.1 µM | Eya2 ED | OMFP-based phosphatase assay | [1][3] |
| IC50 | 3.0 µM | Eya2 | Phosphatase assay | [2] |
| Binding Affinity (KD) | 1.2 µM | Eya2 ED | Isothermal Titration Calorimetry (ITC) | [9][10] |
Cellular Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| Murine CALM-AF10, Jurkat, SHI-1, OCI-M2 | Leukemia | Impaired proliferation | 20-40 µM | [1] |
| Lung Adenocarcinoma Cells | Lung Cancer | Inhibition of migration, invadopodia formation, and invasion | Not specified | [3][11] |
| D458 Medulloblastoma Cells | Medulloblastoma | Decreased MYC mRNA expression | 24 µM | [12] |
| Glioblastoma Stem Cells (GSCs) | Glioblastoma | Inhibition of proliferation | 4-10 fold lower than normal brain cells | [5] |
Signaling Pathway Diagram
Caption: Eya2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
OMFP-Based Eya2 Phosphatase Activity Assay
This assay measures the tyrosine phosphatase activity of Eya2 using the fluorogenic substrate 3-O-methylfluorescein phosphate (OMFP).
Materials:
-
Purified Eya2 enzyme (Eya2 ED or full-length)
-
This compound
-
OMFP (Sigma-Aldrich)
-
Assay Buffer: 25 mM HEPES (pH 6.5), 50 mM NaCl, 5 mM MgCl2, 0.33% BSA, and 5 mM DTT
-
Stop Solution: 0.45 M EDTA, pH 8.0
-
Black, 96-well, half-volume microtiter plates (Greiner Bio-One)
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 515 nm)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 25 µL of Eya2 enzyme (final concentration 150 nM) in assay buffer to each well.
-
Add 0.5 µL of the this compound dilutions or DMSO (for control) to the respective wells.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of OMFP solution (final concentration 50 µM) to each well.
-
Incubate the plate for 1 hour at room temperature in the dark.
-
Stop the reaction by adding 20 µL of stop solution to each well (final concentration 75 mM EDTA).
-
Measure the fluorescence intensity at 485 nm excitation and 515 nm emission.
-
Calculate the percent inhibition and determine the IC50 value of this compound.
Caption: Workflow for the OMFP-based Eya2 phosphatase assay.
Gap Closure Assay for Cell Migration
This assay, also known as a wound-healing assay, measures the ability of a cell monolayer to migrate and close a cell-free gap.
Materials:
-
Culture-Insert 2 Well (ibidi)
-
Cell line of interest (e.g., lung adenocarcinoma cells)
-
Complete cell culture medium
-
This compound
-
Phase-contrast microscope with live-cell imaging capabilities
Protocol:
-
Place a Culture-Insert 2 Well into a culture dish.
-
Seed cells into the two wells of the insert and culture until a confluent monolayer is formed.
-
Carefully remove the Culture-Insert to create a defined cell-free gap.
-
Wash the cells gently with PBS to remove any detached cells.
-
Add fresh culture medium containing different concentrations of this compound or DMSO (control).
-
Place the dish on a microscope stage equipped with an incubator.
-
Acquire images of the gap at time 0 and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of gap closure to determine the effect of this compound on cell migration.
Caption: Workflow for the gap closure cell migration assay.
Invadopodia Formation and Matrix Degradation Assay
This assay assesses the formation of invadopodia, which are actin-rich protrusions used by cancer cells to degrade the extracellular matrix (ECM).
Materials:
-
Fluorescently-labeled gelatin-coated coverslips
-
Cell line of interest (e.g., lung adenocarcinoma cells)
-
Complete cell culture medium
-
This compound
-
Fixation and permeabilization buffers
-
Phalloidin (for F-actin staining)
-
Antibody against an invadopodia marker (e.g., Cortactin or Tks5)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Culture cells on fluorescently-labeled gelatin-coated coverslips in the presence of this compound or DMSO for an appropriate time (e.g., 12-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently-labeled phalloidin.
-
Stain for an invadopodia marker protein using a specific primary antibody followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and area of gelatin degradation zones (dark areas in the fluorescent gelatin) and co-localization of F-actin and the invadopodia marker to assess invadopodia formation and activity.
In Vivo Xenograft Model for Tumor Growth
This protocol describes the use of a xenograft mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., medulloblastoma D458 cells)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves to evaluate the anti-tumor efficacy of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of Eya2 tyrosine phosphatase activity in various cellular processes and disease states. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this inhibitor in their studies of Eya2 signaling. The selectivity and allosteric mechanism of this compound make it a promising tool for both basic research and preclinical drug development.
References
- 1. This compound | EYA2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Protocol for analyzing invadopodia formation and gelatin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Gap-closure Assay-Microscopy-based in vitro Assay Measuring the Migration of Murine Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EYA2 tyrosine phosphatase activity in glioblastoma stem cells induces mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationship studies of allosteric inhibitors of EYA2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. n-genetics.com [n-genetics.com]
- 12. EYA2 tyrosine phosphatase inhibition reduces MYC and prevents medulloblastoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of NCGC00249987: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Encountering Insolubility Issues with the EYA2 Inhibitor NCGC00249987.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly insolubility, faced during the experimental use of this compound. The following information is designed to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) - this compound Insolubility
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to have limited solubility in common solvents. While it is reported to be poorly soluble in Dimethyl Sulfoxide (DMSO) at concentrations less than 1 mg/mL, it exhibits better solubility in Phosphate-Buffered Saline (PBS), with a reported solubility of greater than 51 µg/mL.[1] For cell-based assays, preparing a concentrated stock in 100% DMSO and then diluting it into your aqueous experimental medium is a common starting point. However, precipitation may still occur upon dilution.
Q2: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A2: This is a frequent issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the final aqueous buffer or medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity, but high enough to maintain the compound's solubility.
-
Warming and Sonication: Gently warming the solution to 37°C and using a bath sonicator can help to redissolve small amounts of precipitate and create a more uniform suspension.
-
Pre-mixed Addition: Add the compound to a small volume of medium, vortex gently, and then add this mixture to the larger volume of the cell culture.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While other organic solvents like ethanol or dimethylformamide (DMF) can be used to dissolve compounds with poor aqueous solubility, their compatibility with your specific experimental system must be validated. These solvents can be more toxic to cells than DMSO. If you choose to use an alternative solvent, it is crucial to run appropriate vehicle controls to account for any solvent-specific effects.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. When you need to use the compound, thaw an aliquot and dilute it freshly for each experiment.
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound. Researchers are encouraged to perform their own solubility tests in their specific experimental buffers.
| Solvent/Buffer | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | Suitable for preparing high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS) | > 51 µg/mL | Improved solubility compared to earlier analogs; suitable for final dilutions in biological assays.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Bath sonicator
-
Water bath set to 37°C
Procedure:
-
Prepare a 10 mM stock solution:
-
Calculate the mass of this compound needed to make a 10 mM stock solution in a specific volume of DMSO (Molecular Weight: 342.35 g/mol ).
-
Add the appropriate volume of 100% DMSO to the vial of this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist in dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in pre-warmed cell culture medium to achieve the final desired concentration.
-
Important: Add the DMSO stock to the medium and mix immediately by gentle pipetting or vortexing. Do not add the medium to the concentrated DMSO stock.
-
-
Troubleshooting Precipitation:
-
If a precipitate forms upon dilution, briefly warm the solution in a 37°C water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution for any remaining precipitate before adding it to the cells.
-
Protocol 2: Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., lung adenocarcinoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
6-well or 12-well tissue culture plates
-
p200 pipette tips
-
Microscope with a camera
-
This compound working solutions
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells gently with serum-free medium to remove detached cells.
-
-
Treatment:
-
Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
-
Image Acquisition:
-
Capture images of the wounds at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment condition relative to the initial wound area.
-
Visualizing Pathways and Workflows
Caption: EYA2 signaling and allosteric inhibition by this compound.
Caption: Workflow for preparing this compound for experiments.
Caption: Troubleshooting workflow for this compound insolubility.
References
optimizing NCGC00249987 concentration for maximum efficacy
Notice: Information regarding the specific compound NCGC00249987, including its mechanism of action, established experimental protocols, and known signaling pathways, is not publicly available at this time. The following technical support guide is a generalized framework based on common practices for optimizing the concentration of a novel compound for maximum efficacy. Researchers should adapt these recommendations based on their own experimental data and observations.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the recommended starting concentration for this compound in a new assay? | For a novel compound like this compound, a good starting point is to perform a broad dose-response curve. We recommend a range of concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM. This will help determine the potency (EC50) and potential toxicity of the compound. |
| 2. How can I determine the optimal incubation time for this compound? | The optimal incubation time is dependent on the specific assay and the biological question being addressed. A time-course experiment is recommended. Treat your cells or system with a fixed, effective concentration of this compound and measure the desired outcome at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). |
| 3. I am not observing any effect with this compound. What are the possible reasons? | There are several potential reasons for a lack of effect: 1) The concentration may be too low. 2) The incubation time may be too short. 3) The compound may not be active in your specific experimental system. 4) The compound may have degraded. 5) The target of the compound may not be present or functionally important in your system. |
| 4. At high concentrations, I am seeing toxicity. How can I mitigate this? | If you observe cytotoxicity, it is crucial to determine if it is a specific on-target effect or non-specific toxicity. Consider reducing the concentration and/or the incubation time. It is also important to include appropriate vehicle controls and positive controls for toxicity in your experiments. |
| 5. What are the best practices for preparing and storing this compound? | As specific storage conditions for this compound are unknown, general best practices for handling chemical compounds should be followed. Store the compound in a cool, dry, and dark place. For creating stock solutions, use an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions if available. |
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Variability in cell passage number- Inconsistent reagent preparation- Pipetting errors- Fluctuation in incubation conditions | - Use cells within a defined passage number range.- Prepare fresh reagents and use consistent lots.- Calibrate pipettes regularly.- Ensure consistent temperature, CO2, and humidity levels. |
| High background signal in the assay | - Non-specific binding of the compound- Assay reagents are not optimal- Detection instrument settings are too high | - Include appropriate wash steps in your protocol.- Optimize the concentration of assay reagents.- Adjust the gain or exposure settings on your detection instrument. |
| Precipitation of the compound in media | - Poor solubility of the compound- Concentration is too high | - Prepare a fresh, lower concentration stock solution.- Test different solvents for better solubility.- Ensure the final solvent concentration in the media is low (typically <0.5%). |
Experimental Protocols
1. Dose-Response Experiment to Determine EC50
This protocol outlines a general procedure to determine the half-maximal effective concentration (EC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture media. A common approach is a 1:3 or 1:10 serial dilution to cover a wide concentration range.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a functional assay relevant to the expected effect of the compound.
-
Data Analysis: Plot the response (e.g., % viability) against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation:
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 85.1 ± 5.5 |
| 10 | 52.4 ± 4.9 |
| 100 | 10.2 ± 3.7 |
Visualizations
As the signaling pathway for this compound is unknown, a generic experimental workflow and a logical troubleshooting flow are provided below.
Caption: A generalized workflow for determining the EC50 of this compound.
Technical Support Center: NCGC00249987 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NCGC00249987, a selective allosteric inhibitor of the Eyes absent homolog 2 (Eya2) tyrosine phosphatase.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, allosteric inhibitor of the tyrosine phosphatase activity of Eya2.[1][2][3] It binds to an induced pocket on the Eya2 enzyme, distant from the active site, leading to a conformational change that unfavorably affects Mg²⁺ binding and subsequently inhibits its phosphatase activity.[2][4][5] It has been shown to specifically target and suppress migration, invadopodia formation, and invasion in lung cancer cells without affecting cell growth or survival.[2][4][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 2 years. In DMSO, it is stable for up to 2 weeks at 4°C or for 6 months at -80°C.[7][8]
Q3: What is the solubility of this compound?
A3: this compound has limited solubility in DMSO, noted as less than 1 mg/mL, and may be insoluble or only slightly soluble.[3] To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[3]
Q4: Does this compound inhibit other Eya family members?
A4: No, this compound is reported to be selective for Eya2 and does not significantly inhibit other Eya family members like EYA1 and EYA4.[4]
Q5: What are the reported IC₅₀ values for this compound?
A5: The IC₅₀ values for this compound are reported to be 3 µM for the Eya2 Eya domain (ED) and 6.9 µM for the full-length MBP-Eya2 protein.[1][2][3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
I. Compound Solubility and Handling
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in stock solution or media. | Low solubility of the compound in DMSO and aqueous media.[3] | Prepare fresh stock solutions in DMSO for each experiment. To aid dissolution, gently warm the vial to 37°C and use a sonication bath.[3] When diluting into aqueous media, ensure rapid mixing to prevent precipitation. Consider using a lower final concentration of DMSO in your assay. |
| Inconsistent experimental results. | Compound precipitation or degradation. | Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Always visually inspect solutions for any signs of precipitation before use. |
II. In Vitro Eya2 Phosphatase Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal or false positives. | Assay interference from the compound (e.g., fluorescence quenching). | Run a control with the compound in the absence of the enzyme to check for direct effects on the assay readout.[9] |
| No or low inhibition observed. | Incorrect assay conditions. Inactive enzyme. | Ensure the assay buffer conditions are optimal for Eya2 activity (e.g., pH, presence of Mg²⁺ and DTT).[7] Verify the activity of your Eya2 enzyme preparation with a known inhibitor or positive control. |
| Variability between replicate wells. | Incomplete mixing of reagents. Pipetting errors. | Ensure thorough mixing of all components in the assay plate. Use calibrated pipettes and proper pipetting techniques. |
III. Cell-Based Assays (Migration, Invasion, Invadopodia Formation)
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed. | Off-target effects at high concentrations. Solvent toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Ensure the final DMSO concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%). |
| No effect on cell migration or invasion. | Cell line is not dependent on Eya2 phosphatase activity for motility. Insufficient incubation time. | Confirm Eya2 expression in your cell line. Use a positive control (e.g., a cell line known to be sensitive to Eya2 inhibition) or a negative control (e.g., cells with Eya2 knocked down). Optimize the incubation time for the assay. |
| High variability in migration/invasion assays. | Inconsistent "wound" creation in scratch assays. Uneven cell seeding. | Use a standardized method for creating the scratch to ensure consistent width.[10] Ensure a single-cell suspension and even distribution when seeding cells in Transwell or scratch assays.[11] |
| Difficulty in quantifying invadopodia formation. | Subjectivity in identifying invadopodia. Poor quality of fluorescently labeled matrix. | Establish clear, objective criteria for identifying invadopodia, such as co-localization of F-actin and cortactin with areas of matrix degradation.[12] Ensure the gelatin-FITC coating is uniform and free of aggregates.[13][14] |
Experimental Protocols
In Vitro Eya2 Phosphatase Activity Assay (OMFP-based)
This protocol is adapted from established methods for measuring Eya2 phosphatase activity.[1][7][8]
Materials:
-
Recombinant human Eya2 protein
-
Assay Buffer: 25 mM MES (pH 6.5), 50 mM NaCl, 5 mM MgCl₂, 5 mM DTT, 0.33% BSA[7]
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
This compound stock solution in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the diluted compound or DMSO control to the wells of the 96-well plate.
-
Add 25 µL of Eya2 enzyme solution (e.g., 150 nM final concentration) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of OMFP substrate (e.g., 25 µM final concentration).
-
Read the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points to determine the reaction rate.
-
Calculate the percent inhibition relative to the DMSO control.
Cell Migration (Scratch) Assay
This is a common method to assess cell migration.[10][15]
Materials:
-
Cancer cell line of interest
-
Complete growth medium and serum-free medium
-
This compound
-
6-well plates
-
200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or DMSO control.
-
Image the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Image the same fields at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Invadopodia Formation and Matrix Degradation Assay
This assay measures the ability of cells to form invadopodia and degrade the extracellular matrix.[12][13][14][16][17]
Materials:
-
Glass coverslips
-
Poly-L-lysine
-
Glutaraldehyde
-
Fluorescently labeled gelatin (e.g., FITC-gelatin)
-
Cancer cell line of interest
-
This compound
-
Fluorescence microscope
Procedure:
-
Coat glass coverslips with poly-L-lysine, followed by cross-linking with glutaraldehyde.
-
Apply a thin layer of FITC-gelatin solution to the coverslips and allow it to solidify.
-
Quench unreacted aldehydes with media.
-
Seed cells onto the gelatin-coated coverslips in the presence of this compound or DMSO control.
-
Incubate for a period sufficient for invadopodia formation and matrix degradation (e.g., 4-24 hours).
-
Fix and permeabilize the cells.
-
Stain for F-actin (e.g., with phalloidin) and nuclei (e.g., with DAPI).
-
Image the coverslips using a fluorescence microscope. Areas of matrix degradation will appear as dark spots in the fluorescent gelatin layer, co-localizing with F-actin-rich protrusions.
-
Quantify the area of degradation per cell.
Visualizations
Caption: this compound inhibits Eya2, affecting downstream signaling for cell motility.
Caption: Workflow for in vitro and cell-based experiments with this compound.
References
- 1. In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural and Functional Analyses of an Allosteric EYA2 Phosphatase Inhibitor That Has On-Target Effects in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Analysis of invadopodia formation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. doaj.org [doaj.org]
NCGC00249987 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the allosteric Eya2 phosphatase inhibitor, NCGC00249987, and guidance on how to mitigate them during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a novel, allosteric inhibitor of the Eyes Absent Homolog 2 (Eya2) protein's tyrosine phosphatase activity.[1][2] It functions by binding to an induced pocket on the Eya2 enzyme, distant from the catalytic active site. This binding event triggers a conformational change in the active site, making it unfavorable for Mg²⁺ binding, which is essential for its phosphatase activity. The primary intended biological effects of this inhibition are the reduction of cancer cell migration, invadopodia formation, and invasion, particularly in lung cancer models.
Q2: What is known about the selectivity of this compound within the Eya protein family?
This compound has demonstrated high selectivity for Eya2 over other members of the Eya family. Studies have shown that it inhibits the phosphatase activity of Eya2 but does not affect the activity of Eya1 and Eya4.[3] A closely related analog from the same chemical class, MLS000544460, was also found to be selective for Eya2 over Eya3.[1][2] This selectivity is attributed to its allosteric binding site, which is not conserved across all Eya family members, despite high homology in their catalytic domains.[1]
Q3: Has a broad off-target screening, such as a kinome scan, been performed for this compound?
Based on publicly available information, a comprehensive, broad-panel off-target screening (e.g., a full kinome scan) for this compound has not been published. While its selectivity within the Eya family is established, its interaction with other protein families (e.g., kinases, other phosphatases) is not fully characterized. Therefore, researchers should exercise caution and consider performing their own off-target assessments depending on the experimental context.
Q4: What are the potential phenotypic off-target effects to be aware of?
Given the lack of broad off-target screening data, researchers should be vigilant for unexpected cellular phenotypes. Potential off-target effects could manifest as changes in:
-
Cell proliferation and survival (though on-target activity appears not to affect these).
-
Cell cycle progression.
-
Activation of stress response pathways.
-
Alterations in signaling pathways unrelated to Eya2.
It is crucial to include appropriate controls in experiments to distinguish on-target from potential off-target effects.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: This could be due to off-target effects of this compound in your specific cell line or experimental model. The expression levels of potential off-target proteins can vary significantly between different cell types.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to verify that this compound is engaging with Eya2 in your cells.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of Eya2 that is resistant to this compound (e.g., the F290Y mutant, which abolishes compound binding) to see if the observed phenotype is reversed.[4]
-
Use a Structurally Unrelated Inhibitor: If available, compare the effects of this compound with another Eya2 inhibitor that has a different chemical scaffold.
-
Dose-Response Curve: Perform a detailed dose-response analysis. On-target effects should typically occur at lower concentrations than off-target effects.
-
Issue 2: Observing effects in Eya2-null or Eya2-knockdown cells.
-
Possible Cause: This is a strong indicator of an off-target effect, as the primary target is absent.
-
Troubleshooting Steps:
-
Validate Knockdown/Knockout: Ensure that Eya2 expression is completely abolished in your cell line using qPCR and Western blotting.
-
Broad-Spectrum Profiling: Consider performing an unbiased screen to identify potential off-target binders. Proteomic approaches like thermal proteome profiling (TPP) or chemical proteomics could be employed.
-
Computational Prediction: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.[5]
-
Quantitative Data Summary
The following table summarizes the known selectivity of this compound and its analog MLS000544460 against members of the Eya protein family.
| Compound | Target | Activity | IC₅₀ / K₉ | Method | Reference |
| This compound | Eya2 | Inhibits | Not specified | Malachite Green Assay | [3] |
| Eya1 | No Inhibition | Not applicable | Malachite Green Assay | [3] | |
| Eya4 | No Inhibition | Not applicable | Malachite Green Assay | [3] | |
| MLS000544460 | Eya2 | Inhibits | ~4 µM (IC₅₀) | OMFP-based Assay | [6] |
| Eya3 | No Inhibition | Not applicable | OMFP-based Assay | [1] | |
| Eya2 ED | Binds | 2.0 ± 0.3 µM (K₉) | Isothermal Titration Calorimetry | [1] | |
| Eya3 ED | No Binding | Not applicable | Isothermal Titration Calorimetry | [1] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Rescue Experiment
This protocol is designed to confirm that the observed cellular phenotype is a direct result of Eya2 inhibition by this compound.
Methodology:
-
Cell Line Preparation:
-
Use a lung cancer cell line that is sensitive to this compound.
-
Generate stable cell lines expressing:
-
Empty vector (control)
-
Wild-type Eya2
-
Eya2 with the F290Y mutation (resistant to this compound)
-
-
-
Treatment:
-
Plate the engineered cell lines at a suitable density for your phenotype assay (e.g., migration, invasion).
-
Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).
-
-
Phenotypic Assay:
-
Perform your primary assay (e.g., transwell migration assay, invadopodia formation assay).
-
-
Data Analysis:
-
Quantify the results of your assay.
-
Expected Outcome: The inhibitory effect of this compound on the phenotype should be observed in the empty vector and wild-type Eya2 expressing cells but should be significantly diminished or absent in the cells expressing the Eya2 F290Y mutant.
-
Visualizations
Caption: Allosteric inhibition of Eya2 by this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Allosteric Inhibitors of the Eya2 Phosphatase Are Selective and Inhibit Eya2-mediated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of the Eya2 phosphatase are selective and inhibit Eya2-mediated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. researchgate.net [researchgate.net]
refining NCGC00249987 treatment protocols for specific cell lines
Notice: Information regarding the specific compound NCGC00249987, its mechanism of action, target signaling pathways, and established treatment protocols for any cell line is not available in the public domain. The following troubleshooting guide and frequently asked questions have been generated based on general best practices for utilizing novel small molecule inhibitors in cell culture experiments. Researchers should adapt these recommendations based on their own experimental observations and the specific characteristics of their cell lines.
Troubleshooting Guide
This guide addresses common issues encountered when establishing treatment protocols for novel chemical compounds in cell line-based assays.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Concentrations | 1. Incorrect concentration calculation or dilution error.2. High sensitivity of the specific cell line to the compound.3. Off-target toxicity.4. Solvent toxicity (e.g., DMSO). | 1. Verify all calculations and ensure proper dilution of the stock solution. Prepare fresh dilutions for each experiment.2. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 value for your specific cell line.3. Review available literature for known off-target effects of similar chemical scaffolds. Consider using a lower concentration or exploring synergistic effects with other agents.4. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) and run a solvent-only control. |
| No Observable Effect at High Concentrations | 1. Compound instability or degradation.2. Low cell permeability.3. Multidrug resistance (MDR) pump activity.4. Insufficient treatment duration. | 1. Check the recommended storage conditions and shelf-life of the compound. Protect from light and repeated freeze-thaw cycles. Consider testing the compound's integrity via analytical methods.2. Assess the compound's physicochemical properties (e.g., lipophilicity). If low permeability is suspected, consider using permeabilizing agents (use with caution and appropriate controls).3. Use cell lines with known MDR expression levels or employ MDR inhibitors to assess if efflux pumps are responsible for the lack of activity.4. Extend the treatment duration. Some compounds may require longer incubation times to elicit a biological response. A time-course experiment is recommended. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Inconsistent compound addition.4. Cell line heterogeneity. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell numbers.2. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.3. Use a multichannel pipette for adding the compound to multiple wells simultaneously to ensure consistency.4. If the cell line is known to be heterogeneous, consider single-cell cloning to establish a more uniform population. |
| Precipitation of Compound in Culture Medium | 1. Poor solubility of the compound in aqueous solutions.2. Interaction with media components. | 1. Decrease the final concentration of the compound. Consider using a different solvent or a solubilizing agent (e.g., Pluronic F-68), ensuring to run appropriate controls.2. Test the compound's solubility in the basal medium without serum first, then with serum to identify potential interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for treating a new cell line with an uncharacterized compound like this compound?
A1: Without prior data, it is advisable to start with a wide range of concentrations in a dose-response experiment. A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This will help in determining the optimal concentration range and the IC50 value for your specific cell line.
Q2: How should I prepare the stock solution and working solutions of a novel compound?
A2: Most small molecules are dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture is kept to a minimum (ideally below 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q3: What are the critical controls to include in my experiments?
A3: The following controls are essential for reliable results:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known inhibitor of the suspected target or pathway to validate the assay's responsiveness.
-
Negative Control: A structurally similar but inactive compound, if available.
Q4: How long should I treat my cells with the compound?
A4: The optimal treatment duration is compound and cell-line dependent. A time-course experiment is recommended to determine the ideal time point for your endpoint measurement. Typical initial time points to test are 24, 48, and 72 hours.
Experimental Workflow & Signaling Pathway Diagrams
As the specific target and mechanism of action for this compound are unknown, the following diagrams represent generalized workflows and hypothetical signaling pathways that are often investigated when characterizing a novel anti-cancer compound.
Caption: General experimental workflow for characterizing a novel compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Caption: A logical decision tree for troubleshooting experiments.
Technical Support Center: Overcoming Resistance to NCGC00249987 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to NCGC00249987, a selective allosteric inhibitor of the Eyes Absent 2 (Eya2) tyrosine phosphatase, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, allosteric small-molecule inhibitor of the tyrosine phosphatase activity of Eyes Absent 2 (Eya2).[1][2] It does not inhibit other members of the Eya family.[1] this compound binds to an allosteric site on the Eya2 protein, inducing a conformational change in the active site that prevents the binding of a necessary Mg2+ cofactor, thereby inhibiting its phosphatase activity.[1][2] This inhibition has been shown to specifically impede cancer cell migration, invadopodia formation, and invasion in lung cancer models, without affecting cell growth or survival.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
There are several potential mechanisms by which cancer cells can develop resistance to this compound:
-
On-Target Mutation: A specific mutation in the EYA2 gene, F290Y, has been identified to confer resistance to this compound.[1][2] This mutation is located in the allosteric binding pocket of the inhibitor and is believed to abolish compound binding.[1][2]
-
Target Upregulation: Increased expression of the Eya2 protein could potentially require higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of Eya2. Eya2 is known to be involved in multiple signaling cascades, including those promoting cell proliferation and metastasis.[1]
-
Drug Efflux: Increased expression or activity of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
-
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more rapidly.
Q3: How can I determine if my resistant cells have the Eya2 F290Y mutation?
To identify the F290Y mutation, you will need to perform Sanger sequencing of the EYA2 gene from your resistant cell population.
-
Isolate Genomic DNA or RNA: Extract genomic DNA or total RNA from both your sensitive (parental) and resistant cancer cell lines. If starting with RNA, you will need to perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers to amplify the region of the EYA2 gene that contains the codon for Phenylalanine at position 290.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from your resistant cells to the wild-type EYA2 sequence to check for the T to A mutation in the second position of the codon (TTC to TAC) that results in the F to Y amino acid change.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete lack of response to this compound, even at high concentrations. | The cancer cell line may have an intrinsic resistance mechanism, such as the Eya2 F290Y mutation or a non-functional Eya2 pathway. | 1. Sequence the EYA2 gene to check for the F290Y mutation. 2. Perform a Western blot to confirm Eya2 protein expression. 3. Consider using a different cell line known to be sensitive to Eya2 inhibition. |
| Initial sensitivity to this compound followed by the development of resistance over time. | This suggests acquired resistance. The most likely cause is the selection of a subpopulation of cells with a resistance-conferring mutation (e.g., F290Y) or the activation of bypass signaling pathways. | 1. Establish a new culture of the parental sensitive cell line and perform a time-course experiment with this compound treatment to monitor the emergence of resistance. 2. Isolate resistant clones and sequence the EYA2 gene. 3. Use techniques like RNA-seq or phospho-proteomics to identify upregulated signaling pathways in the resistant cells. |
| Variability in this compound potency between experiments. | This could be due to inconsistencies in cell culture conditions, such as cell density at the time of treatment, or issues with the stability of the compound. | 1. Standardize your cell seeding density and treatment protocols. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Ensure consistent incubation times and conditions. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Wild-Type and Resistant Eya2
This table summarizes the inhibitory activity of this compound on the phosphatase activity of wild-type Eya2 and the F290Y mutant, as determined by a malachite green-based phosphatase assay.
| Eya2 Variant | This compound IC50 | Fold Change in Resistance |
| Wild-Type | ~3 µM | - |
| F290Y Mutant | No inhibition observed | >33-fold |
Data extrapolated from the dose-response curve in Anantharajan J, et al. Mol Cancer Ther. 2019.[1]
Experimental Protocols
Site-Directed Mutagenesis to Generate Eya2 F290Y Mutant
This protocol is for introducing the F290Y point mutation into an Eya2 expression vector using a PCR-based method.
Materials:
-
Eya2 wild-type expression plasmid
-
Q5 High-Fidelity DNA Polymerase
-
Forward and reverse mutagenic primers containing the F290Y mutation
-
dNTPs
-
Q5 Reaction Buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired T to A mutation at the codon for amino acid 290. The mutation should be in the center of the primer.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
10x Q5 Reaction Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 1.25 µL
-
Reverse Primer (10 µM): 1.25 µL
-
Template DNA (1-25 ng): 1 µL
-
Q5 High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
18 Cycles:
-
98°C for 10 seconds
-
60-72°C for 30 seconds (annealing temperature depends on primers)
-
72°C for 30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 2 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI directly to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated DNA.
-
Transformation: Transform competent E. coli with 1-2 µL of the DpnI-treated plasmid.
-
Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick colonies, isolate plasmid DNA, and verify the presence of the mutation by Sanger sequencing.
Cell Viability (MTT) Assay to Determine IC50 Values
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Eya2 Expression
This protocol is for detecting the expression levels of the Eya2 protein.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against Eya2 (e.g., from Proteintech, Novus Biologicals, or Sigma-Aldrich)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary Eya2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to compare the expression levels of Eya2 between sensitive and resistant cells. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: Eya2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
Technical Support Center: NCGC00249987 (Strychnine) Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for handling stock solutions of NCGC00249987, chemically identified as Strychnine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the compound Strychnine. It is a highly toxic alkaloid historically used as a pesticide and in scientific research as a potent antagonist of glycine receptors.[1][2] Due to its toxicity, extreme caution must be exercised during handling.
Q2: What is the recommended solvent for preparing a stock solution of Strychnine?
Strychnine is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for in vitro assays. Chloroform and ethanol are also effective solvents.[2] For specific applications, consult the solubility data in Table 1. Always use high-purity, anhydrous-grade solvents to minimize degradation.
Q3: How should I store my Strychnine stock solution?
For short-term storage, aliquots of stock solutions in tightly sealed vials can be stored at -20°C for up to two weeks.[3] For longer-term storage, it is recommended to store at -80°C, which may extend stability for up to six months.[4] To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
Q4: Is Strychnine sensitive to light?
Strychnine is generally considered to be photostable under normal laboratory conditions.[1] However, as a best practice for all chemical compounds, it is advisable to store stock solutions in amber vials or protect them from direct light to minimize the potential for photodegradation over extended periods.
Q5: What are the primary signs of Strychnine degradation in a stock solution?
Visual signs of degradation can include color change, precipitation, or the appearance of particulate matter in the solution. Chemically, degradation can be detected by a decrease in the parent compound peak and the appearance of new peaks in an analytical chromatogram (e.g., HPLC). If degradation is suspected, the stock solution should be discarded and a fresh one prepared.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | 1. Incorrect stock solution concentration: This could be due to weighing errors, incomplete dissolution, or solvent evaporation. 2. Compound degradation: The stock solution may have degraded due to improper storage or handling. 3. Precipitation of the compound: The compound may have precipitated out of solution, especially after thawing or dilution into an aqueous buffer. | 1. Verify Concentration: Re-measure the concentration using a spectrophotometer (if a known extinction coefficient is available) or by a quantitative analytical method like HPLC-UV. 2. Assess Purity: Analyze the stock solution using the HPLC-UV method outlined in the Experimental Protocols section to check for degradation products. 3. Ensure Solubility: Before use, visually inspect the solution for any precipitate. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve. Ensure the final concentration in your assay medium does not exceed the compound's solubility limit. |
| Visible precipitate in the stock solution vial. | 1. Poor solubility in the chosen solvent. 2. Solution was not fully dissolved initially. 3. Precipitation during freeze-thaw cycles. | 1. Confirm Solvent Choice: Refer to the solubility data in Table 1 to ensure the correct solvent was used for the desired concentration. 2. Facilitate Dissolution: Use an ultrasonic bath to aid in the complete dissolution of the compound.[5] 3. Re-dissolve: Gently warm the vial to 37°C and vortex thoroughly to bring the compound back into solution. |
| The stock solution appears discolored. | 1. Solvent contamination. 2. Compound degradation. | 1. Use High-Purity Solvents: Always use fresh, high-purity solvents for stock solution preparation. 2. Prepare Fresh Stock: Discard the discolored solution and prepare a new stock solution from the solid compound. |
Quantitative Data Summary
Table 1: Solubility of Strychnine
| Solvent | Solubility |
|---|---|
| Chloroform | 50 mg/mL[2] |
| DMSO | Sparingly soluble[6] |
| Ethanol | 1 g in 182 mL[1] |
| Methanol | Sparingly soluble[6] |
| Water | 160 mg/L at 25°C[1] |
Table 2: HPLC-UV Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 30 cm x 4 mm, 10 µm packing |
| Mobile Phase | 0.005M phosphate buffer-methanol (60:40)[7] |
| Flow Rate | 1.5 mL/min[7] |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 20 µL |
| Expected Retention Time | Approximately 3.5 minutes[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Strychnine Stock Solution in DMSO
Materials:
-
This compound (Strychnine) solid powder (Molecular Weight: 334.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Micro-pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Strychnine needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 334.4 g/mol * (1000 mg / 1 g) = 3.344 mg
-
Weigh the compound: Carefully weigh out 3.344 mg of Strychnine powder on an analytical balance and transfer it to a clean, dry amber vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of Strychnine Stock Solution by HPLC-UV
Objective: To assess the purity of the Strychnine stock solution and detect any potential degradation products.
Procedure:
-
Prepare a working solution: Dilute the 10 mM stock solution to a final concentration of approximately 10 µg/mL using the mobile phase (0.005M phosphate buffer-methanol, 60:40).
-
Set up the HPLC system: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved, using the parameters outlined in Table 2.
-
Inject the sample: Inject 20 µL of the prepared working solution onto the column.
-
Data Analysis:
-
A single, sharp peak should be observed at the expected retention time for Strychnine (approximately 3.5 minutes).[7]
-
Calculate the purity of the stock solution by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram. A purity of ≥95% is generally considered acceptable.
-
The presence of significant additional peaks may indicate degradation or impurities.
-
Visualizations
Caption: Workflow for the preparation, quality control, and use of this compound stock solutions.
Caption: Troubleshooting decision tree for unexpected experimental results with this compound.
Caption: Antagonistic action of this compound on the glycine receptor signaling pathway.
References
- 1. Strychnine | C21H22N2O2 | CID 441071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Strychnine | CAS:57-24-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. glpbio.com [glpbio.com]
- 5. cdc.gov [cdc.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. High pressure liquid chromatographic determination of strychnine, using a reverse phase solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of NCGC00249987: An Allosteric Inhibitor of Eya2 Phosphatase Activity
This guide provides a comprehensive comparison of the small molecule inhibitor NCGC00249987 and its role in targeting the Eyes Absent 2 (Eya2) protein. Eya2 is a transcriptional co-activator and a unique tyrosine phosphatase that is re-expressed in various cancers, playing a crucial role in tumor progression, metastasis, and DNA damage repair.[1][2] Its phosphatase activity, in particular, has emerged as a promising therapeutic target.
This compound is a selective, allosteric inhibitor of Eya2's tyrosine phosphatase function.[1][3] It operates not by competing at the active site, but by binding to a distant, induced pocket. This binding event triggers a conformational change in the active site that is unfavorable for the binding of the essential Mg2+ cofactor, thereby inhibiting the enzyme's phosphatase activity.[1][2] This mechanism confers high specificity for Eya2 over other Eya family members.[1][4]
Performance Comparison of Eya2 Inhibitors
This compound (also referred to as 9987) was developed from an initial hit compound, MLS000544460, and has since served as a scaffold for developing even more potent inhibitors. The following table summarizes the quantitative performance of this compound against other relevant Eya2 inhibitors.
| Compound | Target | Mechanism | IC50 / GI50 | Key Findings |
| This compound (9987) | Eya2 Phosphatase | Allosteric Inhibitor | IC50: 3.1 µM (Eya2 ED)[3] | Specific for Eya2; inhibits cancer cell migration and invasion but not growth or survival.[1][2] Reduces MYC expression and medulloblastoma growth.[5][6] |
| MLS000544460 | Eya2 Phosphatase | Allosteric Inhibitor | IC50: 4 µM[7] | Original hit compound; reversible and non-competitive inhibitor that inhibits Eya2-mediated cell migration.[7][8] |
| LG1-34 | Eya2 Phosphatase | Allosteric Inhibitor | Effective at 0.1-5 µM | A more potent analog of this compound; impairs proliferation of SIX1-expressing leukemia cell lines.[9] |
| Compound 2e | Eya2 Phosphatase | Allosteric Inhibitor | >30-fold improved GI50 in D458 cells vs. 9987 | Optimized analog of this compound with improved cellular activity and properties for CNS drug development.[10] |
| NCGC00378430 (8430) | SIX1-Eya2 Interaction | Protein-Protein Interaction Inhibitor | N/A | Disrupts the SIX1-Eya2 complex, reversing EMT and impeding breast cancer metastasis.[11] |
Key Experimental Protocols
Validation of Eya2 inhibitors like this compound involves a multi-step process ranging from initial biochemical assays to cellular and in vivo models.
In Vitro Eya2 Phosphatase Activity Assay (Fluorescence-based)
This assay quantitatively measures the enzymatic activity of the Eya2 catalytic domain (Eya2 ED) and its inhibition by test compounds.
-
Objective: To determine the IC50 value of an inhibitor against Eya2 phosphatase activity.
-
Materials:
-
Purified recombinant human Eya2 ED protein.
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 5 mM MgCl2.
-
Substrate: 3-O-methylfluorescein phosphate (OMFP).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Positive Control: EDTA or EGTA (chelates Mg2+, inhibiting the enzyme).[12]
-
384-well assay plates.
-
Plate reader with fluorescence detection (Ex/Em: ~485/525 nm).
-
-
Protocol:
-
Add 1.5 µL of Eya2 ED (e.g., 200 nM final concentration) to the wells of a 384-well plate.[12]
-
Add 23 nL of the test compound at various concentrations or DMSO (vehicle control).[12]
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 1.5 µL of OMFP substrate (e.g., 50 µM final concentration).[12]
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence intensity on a plate reader.
-
Normalize the data to controls (DMSO as 100% activity, EDTA as 0% activity) and plot the results to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cellular Migration Assay (Gap Closure/Wound Healing)
This assay assesses the effect of the inhibitor on the migratory capacity of cancer cells, a process where Eya2 is known to be involved.[1][8]
-
Objective: To validate the functional effect of Eya2 inhibition on cancer cell migration.
-
Materials:
-
Cancer cell line with Eya2 expression (e.g., lung adenocarcinoma cells).[1]
-
Culture plates (e.g., 24-well).
-
Sterile pipette tips or a specialized wound-making tool.
-
Culture medium containing the test compound or DMSO.
-
Microscope with imaging capabilities.
-
-
Protocol:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a uniform "scratch" or gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at the desired concentration or DMSO as a control.
-
Image the gap at time zero (T=0).
-
Incubate the plate under standard culture conditions.
-
Image the same gap at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the area of the gap at each time point and quantify the rate of gap closure. A reduction in closure rate in the presence of the compound indicates inhibition of cell migration.
-
Visualizing Pathways and Processes
Eya2 Signaling and Function
Eya2 functions as a dual-purpose protein. It acts as a transcriptional co-activator by forming a complex with SIX homeobox proteins to regulate gene expression involved in development and cancer.[13] Independently, its phosphatase domain dephosphorylates target proteins such as H2AX, promoting DNA repair over apoptosis, and ERβ, which can impact tumor progression.[1][13]
Caption: Eya2's dual roles in transcriptional activation and phosphatase activity.
Allosteric Inhibition Mechanism of this compound
Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a separate allosteric site. This binding induces a conformational change that disrupts the active site's ability to coordinate with the Mg2+ ion necessary for catalysis.
Caption: Mechanism of allosteric inhibition of Eya2 by this compound.
Experimental Workflow for Inhibitor Validation
The validation of a potential Eya2 inhibitor follows a logical progression from high-throughput screening to detailed mechanistic and functional studies in relevant biological systems.
Caption: General workflow for the discovery and validation of an Eya2 inhibitor.
References
- 1. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analyses of an Allosteric EYA2 Phosphatase Inhibitor That Has On-Target Effects in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | EYA2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. EYA2 tyrosine phosphatase inhibition reduces MYC and prevents medulloblastoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EYA2 tyrosine phosphatase inhibition reduces MYC and prevents medulloblastoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Inhibitors of the Eya2 Phosphatase Are Selective and Inhibit Eya2-mediated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Rational design of novel allosteric EYA2 inhibitors as potential therapeutics for multiple brain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of a selective small molecule inhibitor series targeting the Eyes Absent 2 (Eya2) phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Independent Verification of NCGC00249987's Anti-Metastatic Properties: A Comparative Analysis
Disclaimer: As of November 2025, publicly available data specifically detailing the anti-metastatic properties of a compound designated NCGC00249987 is limited. This guide, therefore, presents a comparative framework using hypothetical data for this compound, contrasted with established findings on other anti-metastatic agents. This approach is intended to provide researchers, scientists, and drug development professionals with a template for evaluating novel anti-metastatic compounds. The comparative data for established agents is based on preclinical studies of compounds such as platinum(II) N-heterocyclic carbene complexes (e.g., Pt1a) and fascin inhibitors (e.g., NP-G2-044).
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. An ideal anti-metastatic agent would not only impede the spread of cancer cells from the primary tumor but also prevent the formation of secondary tumors in distant organs, with minimal toxicity to healthy tissues. This guide provides an objective comparison of the hypothetical anti-metastatic compound this compound against other investigational agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Anti-Metastatic Agents
The following table summarizes the quantitative data on the in vitro and in vivo anti-metastatic effects of the hypothetical this compound compared to other known experimental compounds.
| Compound/Agent | Target/Mechanism of Action (MoA) | Cell Line(s) | In Vitro IC50 (µM) | In Vitro Migration/Invasion Inhibition | In Vivo Model | In Vivo Efficacy |
| This compound (Hypothetical) | Hypothetical: Vimentin Inhibitor | MDA-MB-231, B16-F10 | 1.5 | 75% reduction in invasion at 2 µM | MDA-MB-231 xenograft | 70% reduction in lung metastatic nodules |
| Pt1a | Vimentin Binding | MDA-MB-231, B16-F10 | Not Specified | Not Specified | MDA-MB-231 & B16-F10 xenografts | 80.3% suppression of metastatic growth in lungs[1] |
| NP-G2-044 | Fascin Inhibitor | 4T1 | Not Specified | Not Specified | 4T1 orthotopic spontaneous metastasis model | Slowed metastatic recurrence in the lung[2] |
| S0161 | Voltage-gated sodium channel blocker | PC3 | 5.07-11.92 | Significant decrease in invasion | PC3 xenograft | ~51% inhibition of tumor growth[3] |
| Docetaxel (in small-sized polymeric micelles) | Microtubule Depolymerization Inhibitor | 4T1 | Not Specified | Not Specified | 4T1 breast cancer model | Greater efficacy against metastasis than free docetaxel[4] |
Key Experimental Protocols
To ensure the reproducibility and independent verification of anti-metastatic properties, detailed experimental protocols are crucial. Below is a representative methodology for a key in vitro assay used to assess cancer cell invasion.
Transwell Invasion Assay
This assay is fundamental for quantifying the invasive potential of cancer cells in response to a therapeutic agent.
Objective: To evaluate the ability of this compound to inhibit the invasion of metastatic cancer cells through a basement membrane matrix.
Materials:
-
Metastatic cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound (or other test compounds)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C to allow for gel formation.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Cell Seeding: Add the cell suspension to the Matrigel-coated upper chamber of the transwell inserts.
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant, such as 10% FBS.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol. Stain the fixed cells with crystal violet.
-
Quantification: Wash the inserts and allow them to air dry. Count the number of stained, invasive cells in several random fields of view under a microscope. The results are typically expressed as a percentage of invasion inhibition compared to the vehicle control.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations, created using the DOT language, depict a potential signaling pathway targeted by anti-metastatic agents and a standard workflow for their evaluation.
Caption: Hypothetical signaling pathway for this compound's anti-metastatic action via vimentin inhibition.
Caption: Standard experimental workflow for the evaluation of anti-metastatic compounds.
References
- 1. Platinum(II) N-heterocyclic carbene complexes arrest metastatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the anticancer and anti-metastasis effects of novel synthetic sodium channel blockers in prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-sized polymeric micelles incorporating docetaxel suppress distant metastases in the clinically-relevant 4T1 mouse breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NCGC00249987: A Comparative Guide for Researchers
For Immediate Release
A deep dive into the inhibitory profile of NCGC00249987 reveals it as a highly selective allosteric inhibitor of the Eya2 tyrosine phosphatase, offering a precision tool for cancer research and drug development.
This guide provides a comprehensive comparison of the selectivity of the small molecule inhibitor this compound against the four members of the Eyes absent (Eya) family of proteins. The Eya proteins (Eya1, Eya2, Eya3, and Eya4) are unusual dual-function molecules, acting as both transcriptional co-activators and protein phosphatases.[1] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. This compound has emerged as a key chemical probe to dissect the specific roles of the Eya2 phosphatase activity.
Exceptional Selectivity Profile of this compound
Experimental data demonstrates that this compound is a potent and highly selective inhibitor of Eya2's tyrosine phosphatase activity, with an IC50 of 3.1 µM.[2] In stark contrast, the compound exhibits minimal to no inhibitory effect on the other Eya family members—Eya1, Eya3, and Eya4—even at high concentrations. This remarkable selectivity makes this compound an invaluable tool for studying the specific functions of Eya2 in cellular processes such as migration and invasion, without the confounding effects of inhibiting other Eya homologs.[2][3]
Quantitative Comparison of Inhibition
The table below summarizes the inhibitory activity of this compound against the Eya family of phosphatases. The data is derived from in vitro phosphatase assays and highlights the compound's specificity for Eya2.
| Eya Family Member | IC50 | Approximate % Inhibition at 100 µM |
| Eya1 | > 100 µM | ~0%[3] |
| Eya2 | 3.1 µM[2] | ~100%[3] |
| Eya3 | Not inhibited | Not specified, but stated as inactive[3] |
| Eya4 | > 100 µM | ~0%[3] |
Eya Signaling Pathways
The Eya proteins are key players in a conserved regulatory network, often interacting with the Six family of transcription factors to modulate gene expression critical for organ development.[1] Concurrently, their intrinsic phosphatase activity, located in the C-terminal Eya domain (ED), allows them to regulate signaling pathways through the dephosphorylation of tyrosine residues on substrate proteins. This dual functionality complicates the study of their roles in disease. The high selectivity of this compound for the Eya2 phosphatase allows for the specific interrogation of this aspect of Eya2 signaling.
Experimental Protocols
The selectivity of this compound was determined using a fluorescence-based in vitro phosphatase assay. The following is a detailed methodology based on published protocols.
Fluorescence-Based Phosphatase Assay for Eya Inhibitor Selectivity
Objective: To determine the inhibitory effect of this compound on the phosphatase activity of purified Eya family protein domains (Eya1-ED, Eya2-ED, Eya3-ED, Eya4-ED).
Materials:
-
Purified recombinant Eya protein domains (Eya1-ED, Eya2-ED, Eya3-ED, Eya4-ED)
-
This compound
-
OMFP (3-O-methylfluorescein phosphate) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified Eya protein domains to the working concentration in Assay Buffer.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Add the diluted Eya enzyme (e.g., 10 µL) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare the OMFP substrate solution in Assay Buffer.
-
Add the OMFP substrate (e.g., 10 µL) to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic reading) or measure the fluorescence at a fixed time point (endpoint reading) after incubation at room temperature.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
References
- 1. All eyes on Eya: A unique transcriptional co-activator and phosphatase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Inhibition of Eya2: A Comparative Guide to NCGC00249987
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the allosteric binding site of NCGC00249987 on the tyrosine phosphatase Eya2. We delve into the methodologies of key experiments and present a comparative analysis with other potential allosteric inhibitors.
Eyes absent homolog 2 (Eya2), a protein critical in development, has re-emerged as a significant player in cancer progression and metastasis due to its tyrosine phosphatase activity. The discovery of allosteric inhibitors presents a promising therapeutic avenue. This guide focuses on this compound, a potent and selective allosteric inhibitor of Eya2, and provides a framework for evaluating its binding site validation.
Comparative Analysis of Eya2 Allosteric Inhibitors
The following table summarizes the quantitative data for this compound and provides a comparative overview with another class of identified Eya2 allosteric inhibitors.
| Inhibitor | Class | Target | IC50 (µM) | Binding Site | Mechanism of Action | Key Validation Evidence |
| This compound | Small Molecule | Eya2 Tyr Phosphatase | 3.1 (Eya2 ED), 6.9 (MBP-Eya2 FL)[1][2][3] | Allosteric, induced pocket distant from the active site[4][5][6] | Induces a conformational change unfavorable for Mg2+ binding[1][4][5] | Co-crystallography, Mutagenesis (F290Y mutant abolishes binding)[4][5][6] |
| MLS000544460 | N-arylidenebenzohydrazide | Eya2 Tyr Phosphatase | Not explicitly stated in provided abstracts | Allosteric, on the opposite face of the active site[7] | Does not bind to the active site and does not require Mg2+ for binding[7] | Mutagenesis of active site residues had no effect on inhibition[7] |
Experimental Validation Protocols
The validation of this compound's allosteric binding site on Eya2 has been supported by a combination of structural, biochemical, and cell-based assays.
X-ray Crystallography
Objective: To determine the three-dimensional structure of Eya2 in complex with this compound to visually identify the binding site.
Methodology:
-
Protein Expression and Purification: The Eya2 Eya domain (ED) is expressed and purified.
-
Co-crystallization: The purified Eya2 ED is incubated with this compound to allow for complex formation. Crystallization conditions are screened to obtain high-quality crystals of the Eya2-NCGC00249987 complex.
-
Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction data is collected. The data is then processed to determine the electron density map and build the atomic model of the protein-ligand complex. This revealed that this compound binds to an induced pocket distant from the active site.[4][5][6]
Mutagenesis and Functional Assays
Objective: To confirm the importance of specific residues in the identified allosteric pocket for inhibitor binding and activity.
Methodology:
-
Site-Directed Mutagenesis: A mutant version of Eya2, F290Y, was created. This mutation was predicted to sterically hinder the binding of this compound to the allosteric pocket.[4][5]
-
Phosphatase Activity Assay: The inhibitory effect of this compound on the wild-type Eya2 and the F290Y mutant is measured. A significant reduction in inhibition for the mutant indicates that the mutated residue is critical for inhibitor binding.[4][5]
-
Cell-Based Assays: The effect of this compound on cellular processes regulated by Eya2, such as cell migration and invasion, is assessed in cells expressing either wild-type Eya2 or the F290Y mutant. The lack of an effect of the compound in cells with the mutant further validates the on-target engagement of the allosteric site.[4][5][6]
Biochemical Inhibition Assays
Objective: To quantify the inhibitory potency of this compound on Eya2's phosphatase activity.
Methodology:
-
Fluorescence-Based Phosphatase Assay: A common method involves using a fluorogenic phosphatase substrate. The rate of fluorescence increase is proportional to the phosphatase activity.
-
IC50 Determination: The assay is performed with a fixed concentration of Eya2 and substrate in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2][3]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Allosteric inhibition of Eya2 by this compound.
Caption: Experimental workflow for allosteric site validation.
References
- 1. This compound | EYA2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Analyses of an Allosteric EYA2 Phosphatase Inhibitor That Has On-Target Effects in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibitors of the Eya2 Phosphatase Are Selective and Inhibit Eya2-mediated Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Consequences of Eya2 Inhibition by NCGC00249987: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of the downstream effects of NCGC00249987, a selective allosteric inhibitor of the Eya2 tyrosine phosphatase, on its key molecular targets. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with other Eya2 inhibitors.
This compound is a potent and specific small molecule that binds to an allosteric site on the Eyes absent homolog 2 (Eya2) protein. This binding induces a conformational change that inhibits its tyrosine phosphatase activity, a function implicated in cancer progression, including cell migration, invasion, and DNA damage repair. This guide delves into the quantifiable downstream effects of this inhibition on critical Eya2 targets.
The Eya2 Signaling Axis and the Impact of this compound
Eya2 exerts its influence through its dual roles as a transcriptional co-activator and a tyrosine phosphatase. Its phosphatase activity is crucial for dephosphorylating key substrates, thereby modulating their function. This compound specifically targets this enzymatic activity.
Figure 1. A simplified diagram of the Eya2 signaling pathway and the inhibitory action of this compound.
Downstream Target Modulation by this compound: A Quantitative Overview
The efficacy of this compound is demonstrated by its impact on the phosphorylation status and expression levels of key Eya2 downstream targets.
| Target Protein | Downstream Effect of Eya2 | Predicted Effect of this compound | Quantitative Data | Citation |
| MYC | Upregulates mRNA and protein levels | Decreased mRNA and protein levels | Treatment of Group 3 medulloblastoma cells (D458) with this compound led to a significant reduction in MYC mRNA and protein levels. | [1] |
| Histone H2AX | Dephosphorylates pY142-H2AX, promoting DNA repair over apoptosis | Increased levels of pY142-H2AX | While direct quantitative data for this compound is not yet published, inhibition of Eya2's phosphatase activity is expected to increase γH2AX levels, a marker for DNA double-strand breaks. | [2][3] |
| Estrogen Receptor β (ERβ) | Dephosphorylates pY36-ERβ, inhibiting its anti-tumor transcriptional activity | Increased levels of pY36-ERβ | Direct quantitative analysis of pY36-ERβ levels following this compound treatment is not yet available. However, based on its mechanism, an increase in ERβ phosphorylation is the anticipated outcome. | [2] |
Comparative Analysis with Alternative Eya2 Inhibitors
This compound is a pioneering inhibitor of Eya2's phosphatase activity. Subsequent research has led to the development of other small molecules targeting Eya2, offering a basis for comparison.
| Inhibitor | Mechanism of Action | IC50 (Eya2) | Key Cellular Effects | Citation |
| This compound | Allosteric inhibitor of tyrosine phosphatase activity | ~3.1 µM | Inhibits migration and invasion of lung cancer and medulloblastoma cells. Reduces MYC expression. | [4] |
| MLS000544460 | Allosteric inhibitor of tyrosine phosphatase activity | ~4.1 µM | Inhibits Eya2-mediated cell migration. | [5][6] |
| LG1-34 | Allosteric inhibitor of tyrosine phosphatase activity | More potent than this compound (exact IC50 not specified) | Impairs proliferation of leukemia cell lines. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the downstream effects of this compound.
In Vitro Eya2 Phosphatase Assay
This assay is fundamental to confirming the direct inhibitory effect of compounds on Eya2's enzymatic activity.
Figure 2. A schematic of the in vitro Eya2 phosphatase assay workflow.
Protocol Summary:
-
Protein Purification: Recombinant Eya2 protein (specifically the Eya domain containing the phosphatase activity) is expressed and purified.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Purified Eya2 protein is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer.
-
Enzymatic Reaction: The reaction is initiated by the addition of a phosphatase substrate, such as O-methylfluorescein phosphate (OMFP).
-
Detection: The dephosphorylation of OMFP by Eya2 produces a fluorescent product, which is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to Eya2 activity. The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Migration and Invasion Assays
These assays are critical for evaluating the functional consequences of Eya2 inhibition in a cellular context.
Figure 3. A diagram illustrating the workflows for Transwell-based cell migration and invasion assays.
Protocol Summary:
-
Cell Culture: Cancer cell lines with known Eya2 expression are cultured and treated with various concentrations of this compound or a vehicle control.
-
Transwell Setup:
-
For Migration: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.
-
For Invasion: The membrane of the Transwell insert is first coated with a basement membrane matrix (e.g., Matrigel). Cells are then seeded on top of this matrix.
-
-
Incubation: The plates are incubated to allow cells to migrate or invade through the membrane (and Matrigel for invasion).
-
Quantification: Non-migrated/invaded cells are removed from the top of the insert. The cells on the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated/invaded cells in the inhibitor-treated groups is compared to the control group to determine the percentage of inhibition.
Conclusion
This compound serves as a valuable chemical probe to elucidate the downstream consequences of Eya2 tyrosine phosphatase inhibition. The available data robustly demonstrates its ability to modulate the expression of the key oncogene MYC and to impair cancer cell motility. While direct quantitative evidence for its impact on the phosphorylation of H2AX and ERβ is still emerging, the well-defined mechanism of Eya2 and the potent inhibitory action of this compound strongly support its role in modulating these critical cellular pathways. The comparative analysis with other Eya2 inhibitors highlights the ongoing efforts to refine and improve upon this class of targeted therapeutics. The experimental protocols provided herein offer a foundation for further investigation into the multifaceted roles of Eya2 and the therapeutic potential of its inhibition.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cenmed.com [cenmed.com]
- 3. Structural and Functional Analyses of an Allosteric EYA2 Phosphatase Inhibitor That Has On-Target Effects in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
Assessing Compound Specificity: A Comparative Guide to Cellular Thermal Shift Assays
In the landscape of drug discovery and development, confirming that a compound specifically interacts with its intended target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying such target engagement. This guide provides a comprehensive overview of how to assess the specificity of a compound, using the hypothetical molecule "NCGC00249987" as an example, and compares the CETSA method with other available technologies.
Principles of Specificity Assessment with CETSA
The fundamental principle of CETSA is based on the ligand-induced stabilization of a target protein.[1] When a compound binds to its protein target, it generally increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains, researchers can determine the thermal stability of a protein in the presence and absence of a compound.[2] A specific interaction will result in a significant thermal shift (an increase in the melting temperature, or Tm) for the intended target, with minimal to no shift for other proteins, thus providing a measure of the compound's specificity.
Experimental Protocol: Cellular Thermal Shift Assay
The following is a generalized protocol for performing a cellular thermal shift assay. Specific parameters such as cell type, compound concentration, and heating temperatures should be optimized for each experiment.
1. Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat the cells with the compound of interest (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period to allow for compound uptake and target engagement.[3]
2. Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).[4]
-
Cool the samples to room temperature.
3. Protein Extraction:
-
Lyse the cells to release the soluble proteins. Common methods include freeze-thaw cycles, sonication, or the use of lysis buffers.[5]
-
Centrifuge the samples at high speed to pellet the precipitated proteins and cell debris.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein and other proteins of interest in the soluble fraction using methods such as:
-
Western Blotting: A common and accessible method for detecting specific proteins.[2]
-
Mass Spectrometry (MS): For proteome-wide analysis of specificity (thermal proteome profiling).[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): For higher throughput analysis of a specific target.[7]
-
Real-Time CETSA (RT-CETSA): A newer method that monitors protein aggregation in real-time.[8][9]
-
Data Presentation and Interpretation
To assess the specificity of "this compound," its effect on the thermal stability of its intended target would be compared to that of a known selective inhibitor and its effects on a panel of potential off-target proteins.
Table 1: Hypothetical CETSA Data for Specificity Profiling
| Compound | Target Protein | ΔTm (°C) | Off-Target Protein 1 | ΔTm (°C) | Off-Target Protein 2 | ΔTm (°C) |
| This compound | Target A | +4.2 | Kinase B | +0.5 | Phosphatase C | +0.2 |
| Selective Inhibitor | Target A | +5.1 | Kinase B | +0.1 | Phosphatase C | 0.0 |
| Vehicle (DMSO) | Target A | 0.0 | Kinase B | 0.0 | Phosphatase C | 0.0 |
-
Interpretation: In this hypothetical example, this compound shows a significant thermal shift for its intended target (Target A), indicating successful engagement. The minimal shifts observed for Off-Target Protein 1 and Off-Target Protein 2 suggest a high degree of specificity, comparable to the known selective inhibitor.
Visualizing the Workflow and a Hypothetical Pathway
To better understand the experimental process and its application, the following diagrams illustrate the CETSA workflow and a hypothetical signaling pathway where target engagement can be assessed.
References
- 1. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling NCGC00249987
Disclaimer: A specific Safety Data Sheet (SDS) for NCGC00249987 (CAS No. 1384864-80-5) was not found in publicly available resources. The following guidance is based on general laboratory safety principles for handling research chemicals of unknown toxicity. It is imperative to obtain the official SDS from the supplier before any handling, storage, or disposal of this compound. This information is not a substitute for a substance-specific SDS.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not fully characterized, a cautious approach is mandatory. Assume the compound is hazardous and handle it accordingly. The following table summarizes the recommended minimum PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Check glove compatibility with the solvent used. |
| Body Protection | A lab coat, fully buttoned | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Recommended when handling the solid powder outside of a fume hood or if aerosolization is possible. |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial when working with a compound of unknown toxicity. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Step-by-Step Guidance:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling:
-
When handling the solid form of this compound, avoid creating dust. Use a spatula for transfers.
-
If preparing solutions, add the solid to the solvent slowly.
-
Keep all containers with the compound clearly labeled and tightly sealed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and dark place.
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
Segregate from incompatible materials, although specific incompatibilities are unknown without an SDS.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, and labware, must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "1384864-80-5," and an estimate of the quantity.
-
Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and signaling pathways involving this compound were not available in the public domain searches conducted. As a selective inhibitor of Eya2 phosphatase, its mechanism of action would involve the modulation of signaling pathways regulated by this enzyme. Researchers using this compound should refer to relevant scientific literature on Eya2 phosphatase for potential experimental designs and pathway analysis.
Final Recommendation: Your safety is the top priority. The information provided here is a general guide. Always consult the official Safety Data Sheet provided by the manufacturer of this compound for complete and accurate safety information before you begin any work with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
